molecular formula C15H12N2S B183397 2-Amino-4,5-diphenylthiazole CAS No. 6318-74-7

2-Amino-4,5-diphenylthiazole

Numéro de catalogue: B183397
Numéro CAS: 6318-74-7
Poids moléculaire: 252.3 g/mol
Clé InChI: XDWGEGZDMFHZBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-4,5-diphenylthiazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a privileged structure for the design and synthesis of novel small molecule therapeutics, particularly in the field of oncology. The 2-aminothiazole core is a fundamental component of several clinically prescribed anticancer drugs, such as dasatinib and alpelisib, which validates its therapeutic potential . Researchers utilize this compound and its derivatives as key intermediates in developing potent and selective inhibitors against a wide range of biological targets. These include various kinase enzymes (such as EGFR/VEGFR, Src, and Abl kinases), tubulin polymerase, topoisomerase IV, and HDACs . The diphenyl substitution pattern at the 4 and 5-positions of the thiazole ring is a common structural motif investigated to enhance antitumor activity and selectivity across diverse human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . Beyond oncology, this scaffold exhibits a broad pharmacological spectrum. The structural features of 2-aminothiazole derivatives make them suitable for exploration as potential anti-inflammatory agents, with studies indicating activity against targets like LOX and COX enzymes . The synthetic versatility of the 2-aminothiazole nucleus allows for extensive structural modification—including at the 2-amino group to form amides, ureas, thioureas, or hydrazones—enabling researchers to fine-tune physicochemical properties and biological activity for specific therapeutic applications . This compound is intended for research use only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,5-diphenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWGEGZDMFHZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36761-88-3 (hydrochloride)
Record name Bax 439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70212532
Record name Bax 439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-74-7
Record name 2-Amino-4,5-diphenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6318-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bax 439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6318-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bax 439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-diphenylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAX 439
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906UD03ZF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-4,5-diphenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 2-Amino-4,5-diphenylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the synthetic protocol based on the well-established Hantzsch thiazole synthesis, outlines comprehensive characterization methods, and presents expected analytical data.

Synthesis

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea derivative. For the target molecule, the reaction proceeds between 2-chloro-1,2-diphenylethanone (also known as desyl chloride) and thiourea.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-amino-4,5-diarylthiazoles.

Materials:

  • 2-chloro-1,2-diphenylethanone (Desyl chloride)

  • Thiourea

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice water

Procedure:

  • To a 250 mL round-bottom flask, add 2-chloro-1,2-diphenylethanone (0.1 mol) and 150 mL of 95% ethanol.

  • Add thiourea (0.11 mol) to the flask.

  • Heat the reaction mixture to reflux for a period of 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into ice water to precipitate the product.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a 10% sodium hydroxide solution. This will facilitate the precipitation of the solid product.

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the collected solid to obtain the crude this compound.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

Synthesis_Workflow A 2-chloro-1,2-diphenylethanone (Desyl chloride) C Reaction Mixture in Ethanol A->C B Thiourea B->C D Reflux (4-6 hours) C->D E Cooling and Precipitation in Ice Water D->E F Neutralization (10% NaOH to pH 7-8) E->F G Filtration and Washing F->G H Drying G->H I Crude this compound H->I J Recrystallization (Ethanol/Methanol) I->J K Pure this compound J->K

Caption: Synthesis workflow for this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₅H₁₂N₂S
Molecular Weight 252.34 g/mol
Appearance Off-white to pale yellow solid
Melting Point Specific data not widely reported, but expected to be a sharp range for a pure compound.
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentFunctional Group
3400-3200N-H stretching (asymmetric and symmetric)Amino (-NH₂)
3100-3000Aromatic C-H stretchingPhenyl rings
~1620C=N stretchingThiazole ring
1600-1450C=C stretchingAromatic rings
~1520N-H bendingAmino (-NH₂)
~700 and ~760C-H out-of-plane bendingMonosubstituted Phenyl

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.50Multiplet10HAromatic protons (2 x C₆H₅)
~7.10Broad Singlet2HAmino protons (-NH₂)

¹³C NMR (Carbon NMR) Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~168C2 (Carbon bearing the amino group)
~145-155C4 and C5 (Carbons bearing the phenyl groups)
~125-135Carbons of the phenyl rings

2.2.3. Mass Spectrometry (MS)

m/z ValueAssignment
252[M]⁺ (Molecular ion)
253[M+H]⁺ (in ESI-MS)

Potential Biological Significance and Screening

Thiazole derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities. The 2-aminothiazole scaffold, in particular, is a privileged structure in medicinal chemistry, found in a number of approved drugs.

Known Activities of Related Compounds
  • Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have demonstrated potent activity against various bacterial and fungal strains. For instance, derivatives of 2-amino-4,5-diarylthiazole have been evaluated for their anti-Candida albicans activity.

  • Anticancer Activity: The 2-aminothiazole moiety is present in several anticancer agents. These compounds can act through various mechanisms, including kinase inhibition.

  • Anti-inflammatory and Antiviral Properties: Research has also indicated the potential for 2-aminothiazole derivatives to possess anti-inflammatory and antiviral effects.

Given the established biological profile of the 2-aminothiazole core, this compound represents a valuable candidate for biological screening. A general workflow for the preliminary biological evaluation is proposed below.

Biological_Screening_Workflow A This compound B Primary Screening A->B C In vitro Cytotoxicity Assays (e.g., MTT, LDH) B->C Cytotoxicity D Antimicrobial Susceptibility Testing (e.g., MIC determination) B->D Antimicrobial E Hit Identification C->E D->E F Secondary Screening (Dose-response, Mechanism of Action) E->F G Lead Compound F->G

Caption: General workflow for preliminary biological screening.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for applications in drug discovery and development. The synthetic route is straightforward, and the structure can be reliably confirmed through standard analytical techniques. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its therapeutic potential.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4,5-diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and known biological activities of 2-Amino-4,5-diphenylthiazole. While specific experimental data for this precise compound is limited in publicly available literature, this guide leverages data from closely related structural analogs and established chemical principles to provide a thorough profile for research and development purposes.

Core Physical and Chemical Properties

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The structure features a central thiazole ring substituted with an amino group at the 2-position and two phenyl groups at the 4- and 5-positions.

Table 1: Physical Properties of 2-Amino-4-phenylthiazole (Structural Analog)

PropertyValueReference(s)
Molecular Formula C₉H₈N₂S[1]
Molecular Weight 176.24 g/mol [1][2]
Appearance Solid, white to light brown powder[1]
Melting Point 149-153 °C[1]
Solubility Soluble in water (100 g/L at 20 °C for 2-aminothiazole parent), alcohols, and diethyl ether.[3]
pKa Not specified

Table 2: Computed Properties of 2-Amino-4-phenylthiazole (Structural Analog)

DescriptorValueReference(s)
IUPAC Name 4-phenyl-1,3-thiazol-2-amine[2]
InChI Key PYSJLPAOBIGQPK-UHFFFAOYSA-N[1][2]
SMILES Nc1nc(cs1)-c2ccccc2[1]
Polar Surface Area 67.2 Ų[2][4]
XLogP3 2.3[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Spectroscopic Data Profile

Specific spectra for this compound are not available. The data below for 2-Amino-4-phenylthiazole can be used as a reference for characterizing the target compound. The addition of a second phenyl group at the 5-position would primarily introduce additional aromatic signals in the NMR spectra and potentially alter the fingerprint region of the IR spectrum.

Table 3: Spectroscopic Data for 2-Amino-4-phenylthiazole (Structural Analog)

TechniqueKey Features and Expected ObservationsReference(s)
¹H NMR DMSO-d₆: Signals expected for the amino protons (NH₂), a singlet for the thiazole proton (C5-H), and multiplets for the aromatic protons of the phenyl ring.[5]
¹³C NMR DMSO-d₆: Signals expected for the carbon bearing the amino group (C2, ~168 ppm), carbons of the phenyl ring (~125-135 ppm), and the thiazole ring carbons (C4 and C5).[6]
FTIR (KBr) (cm⁻¹): Characteristic peaks for N-H stretching of the primary amine (~3400-3200 cm⁻¹), C=N stretching of the thiazole ring (~1640 cm⁻¹), and aromatic C-H and C=C stretching.[3]
Mass Spec (EI) (m/z): A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns involve the thiazole ring. For C₉H₈N₂S, the M⁺ peak is at 176.[2]

Experimental Protocols

The most common and direct method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[7] For this compound, this involves the cyclocondensation of an α-haloketone (2-chloro-1,2-diphenylethanone, also known as desyl chloride) with thiourea.

Step 1: Synthesis of the α-Haloketone Precursor (Desyl Chloride) The precursor, desyl chloride, is typically synthesized from benzoin by chlorination with thionyl chloride (SOCl₂).

  • Materials: Benzoin, Thionyl Chloride (SOCl₂), Pyridine (catalyst), Dry Benzene (solvent).

  • Procedure:

    • Dissolve benzoin (1 equivalent) in dry benzene.

    • Add a catalytic amount of pyridine.

    • Slowly add thionyl chloride (1.1 equivalents) to the solution at room temperature.

    • Reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • The resulting crude desyl chloride can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hantzsch Synthesis of this compound

  • Materials: 2-chloro-1,2-diphenylethanone (Desyl Chloride), Thiourea, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve desyl chloride (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

    • Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A precipitate of this compound hydrochloride will form.

    • Pour the mixture into cold water and neutralize with a base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of 7-8 to precipitate the free amine.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold water to remove any inorganic salts.

    • Purify the product by recrystallization from ethanol or a similar solvent to yield the pure this compound.

  • Melting Point: Determined using a standard open capillary melting point apparatus.

  • FTIR Spectroscopy: The sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded on an FTIR spectrometer.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as an internal standard.[6]

  • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight and fragmentation pattern.[3]

Mandatory Visualizations

G Synthesis of this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Hantzsch Thiazole Synthesis benzoin Benzoin desyl_chloride Desyl Chloride (2-chloro-1,2-diphenylethanone) benzoin->desyl_chloride SOCl₂, Pyridine (Chlorination) target This compound desyl_chloride->target Ethanol, Reflux (Cyclocondensation) thiourea Thiourea thiourea->target Ethanol, Reflux (Cyclocondensation)

Synthesis workflow for this compound.

The 2-aminothiazole scaffold is a cornerstone in the development of anticancer agents. Derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8] While the specific mechanism for this compound has not been detailed, a common pathway for this class of compounds involves the modulation of key proteins in the apoptotic signaling cascade. For instance, some derivatives act as inhibitors of proteins like Insulin-like Growth Factor 1 Receptor (IGF1R), leading to the downstream induction of apoptosis.[6]

G Generalized Apoptosis Pathway for 2-Aminothiazole Derivatives compound This compound (or derivative) receptor Target Protein (e.g., Kinase like IGF1R) compound->receptor Inhibition bcl2 Bcl-2 (Anti-apoptotic) Down-regulated receptor->bcl2 (Normally inhibits apoptosis) bax Bax (Pro-apoptotic) Up-regulated receptor->bax (Normally inhibits apoptosis) mito Mitochondrial Permeability Increase bcl2->mito bax->mito cyto Cytochrome c Release mito->cyto caspase Caspase Activation (Caspase-9, Caspase-3) cyto->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Generalized signaling pathway for apoptosis induction.

Biological and Medicinal Significance

  • Antifungal Activity: Derivatives of 2-amino-4,5-diarylthiazole have demonstrated moderate to significant anti-Candida albicans activity.[9] This suggests that this compound could serve as a valuable scaffold for the development of new antifungal agents. The mechanism is believed to involve targets such as lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[9]

  • Anticancer Potential: The broader class of 2-aminothiazole derivatives exhibits potent cytotoxic effects against a wide range of human cancer cell lines, including lung, colon, and cervical cancer.[6][10] Mechanistic studies on related compounds show they can induce G2/M cell cycle arrest and apoptosis.[6] Given these precedents, this compound is a compound of interest for anticancer drug discovery.

  • Antimicrobial Activity: Beyond specific antifungal action, many 2-aminothiazole derivatives show broad-spectrum antibacterial and anthelmintic activities.[3]

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential in medicinal chemistry. While a detailed public repository of its specific physical and spectral data is yet to be established, its properties can be reliably inferred from established chemical knowledge and data from close structural analogs. Its synthesis via the robust Hantzsch reaction makes it an attractive candidate for further investigation, particularly in the fields of antifungal and anticancer drug development. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising molecular scaffold.

References

Unveiling 2-Amino-4,5-diphenylthiazole: A Technical Overview of its Synthesis and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the scientific literature is the absence of a publicly available, experimentally determined crystal structure for 2-Amino-4,5-diphenylthiazole. Despite extensive searches of crystallographic databases and the broader scientific literature, the specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates, remains unreported. This technical guide, therefore, focuses on the available experimental and theoretical knowledge surrounding this compound, providing a comprehensive overview of its synthesis, and significant biological activities, with a particular focus on its role in experimental models of polycystic kidney disease.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological properties of this compound. While the core crystallographic data is unavailable, this guide furnishes detailed experimental protocols for its synthesis, summarizes key quantitative data from biological studies, and presents visualizations of relevant biological pathways and experimental workflows.

Synthesis and Characterization

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives. This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound, the precursors are 2-bromo-1,2-diphenylethan-1-one and thiourea.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-amino-4,5-diarylthiazoles.

Materials and Reagents:

  • 2-bromo-1,2-diphenylethan-1-one

  • Thiourea

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromo-1,2-diphenylethan-1-one (e.g., 10 mmol) and 95% ethanol (100 mL).

  • Add thiourea (e.g., 11 mmol, 1.1 equivalents) to the flask.

  • Heat the reaction mixture to reflux with stirring for a duration of 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into ice water to precipitate the product.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a 10% sodium hydroxide solution. This will facilitate the precipitation of the solid product.

  • Collect the precipitate by filtration, wash it thoroughly with water, and allow it to air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield this compound as a solid.

Characterization:

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activity: Induction of Polycystic Kidney Disease

A significant body of research has demonstrated that the administration of this compound to rats induces a condition that closely mimics human autosomal dominant polycystic kidney disease (ADPKD). This has established the compound as a valuable tool for studying the pathogenesis of this disease.

Key Findings from In Vivo Studies
ParameterObservationReference
Renal Morphology Induces the formation of fluid-filled cysts in the kidneys, primarily in the renal tubules.[1]
Cell Proliferation Significantly increases the proliferation of renal tubular epithelial cells.[2]
Gene Expression Upregulates the expression of Cytochrome P-450 CYP2E1 in the kidneys.[2]
Carcinogenesis Enhances dimethylnitrosamine-induced renal carcinogenesis in rats.[2]
Renin-Angiotensin System Cystogenesis is enhanced by activation of the renin-angiotensin system and lessened by its suppression.[3]
Tubular Basement Membrane Induces abnormalities in the tubular basement membrane.[1]

Visualizing Experimental and Logical Workflows

Synthesis and Biological Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (2-bromo-1,2-diphenylethan-1-one, Thiourea) reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->reaction workup Precipitation & Neutralization reaction->workup purification Recrystallization workup->purification product This compound purification->product in_vivo In Vivo Studies (e.g., Rat Model) product->in_vivo product->in_vivo Administration to animal models histopathology Histopathological Analysis (Kidney Tissue) in_vivo->histopathology biochemical Biochemical Assays (e.g., Gene Expression) in_vivo->biochemical data_analysis Data Analysis & Interpretation histopathology->data_analysis biochemical->data_analysis

Caption: Workflow for the synthesis and biological evaluation of this compound.

Proposed Mechanism of Action in Polycystic Kidney Disease

Based on the available literature, a logical relationship diagram can be constructed to illustrate the proposed mechanism by which this compound induces polycystic kidney disease.

G cluster_cellular Cellular & Molecular Events cluster_pathology Pathophysiological Outcomes compound This compound Administration cyp2e1 Increased CYP2E1 Expression compound->cyp2e1 proliferation Increased Tubular Cell Proliferation compound->proliferation tbm_abnormality Tubular Basement Membrane Abnormalities compound->tbm_abnormality ras_activation Activation of Renin-Angiotensin System compound->ras_activation cyst_formation Renal Cyst Formation proliferation->cyst_formation tbm_abnormality->cyst_formation ras_activation->cyst_formation carcinogenesis Enhanced Renal Carcinogenesis cyst_formation->carcinogenesis

References

Biological Activities of 2-Amino-4,5-diphenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-amino-4,5-diphenylthiazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, supported by detailed experimental protocols and data.

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

General Synthetic Workflow

synthesis_workflow benzoin Benzoin bromination Bromination (e.g., Br2 in Acetic Acid) benzoin->bromination alpha_haloketone 2-Bromo-1,2-diphenylethanone (α-haloketone) bromination->alpha_haloketone cyclocondensation Cyclocondensation (Hantzsch Synthesis) alpha_haloketone->cyclocondensation thiourea Thiourea thiourea->cyclocondensation thiazole_core This compound cyclocondensation->thiazole_core derivatization Derivatization (e.g., Acylation, Alkylation) thiazole_core->derivatization final_product This compound Derivatives derivatization->final_product

A general workflow for the synthesis of this compound derivatives.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[1][2] The primary mechanisms of action include the induction of apoptosis and cell cycle arrest.[1]

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compoundHT29 (Colon)2.01[3]
Amide derivative of 2-amino-4-phenylthiazole (5b)A549 (Lung)-[3]
Amide derivative of 2-amino-4-phenylthiazole (5b)HeLa (Cervical)-[3]
Amide derivative of 2-amino-4-phenylthiazole (5b)Karpas299 (Lymphoma)-[3]
2-(Alkylamido)thiazole analoguesL1210 (Leukemia)4-8[1]
2-(Arylamido)thiazole analoguesL1210 (Leukemia)0.2-1[1]
2-Amino-4,5-butylidene thiazole derivative (20)H1299 (Lung)4.89[1]
2-Amino-4,5-butylidene thiazole derivative (20)SHG-44 (Glioma)4.03[1]
Signaling Pathways in Anticancer Activity

This compound derivatives often induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.[1][4]

apoptosis_pathway Thiazole This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic apoptosis pathway induced by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6][7]

Quantitative Antimicrobial Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µM)Reference
N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide (5a8)Candida albicans9[7]
Thiazole derivative 2aStaphylococcus aureus1-2[6]
Thiazole derivative 2bStaphylococcus aureus1-2[6]
Thiazole derivative 2cStaphylococcus aureus1-2[6]
Thiazole derivative 2a-cGram-positive pathogens1-64[6]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been evaluated in various in vivo models, with promising results.[8][9]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory effect is often measured as the percentage of edema inhibition in models such as the carrageenan-induced paw edema assay.

Compound/DerivativeDoseEdema Inhibition (%)Time PointReference
Nitro substituted thiazole derivative (3c)Not specifiedAppreciable3 hours[8]
2-aminobenzothiazole derivative (E2)100 mg/kgSignificantNot specified[10]
2-aminobenzothiazole derivative (E7)100 mg/kgSignificantNot specified[10]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. Myeloid differentiation primary response protein 88 (MyD88) is a key adaptor protein in Toll-like receptor signaling, which leads to NF-κB activation. Some 2-amino-4-phenylthiazole analogues have been identified as inhibitors of MyD88 dimerization.[9][11]

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates Thiazole 2-Amino-4-phenylthiazole Analogue Thiazole->MyD88 Inhibits dimerization IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus IkB->Nucleus Degradation NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Inhibition of the NF-κB signaling pathway by 2-amino-4-phenylthiazole analogues.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole[5]
  • Reaction Setup: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux: Reflux the mixture for 12 hours.

  • Work-up:

    • Cool the reaction mixture and wash with diethyl ether to remove unreacted acetophenone and iodine.

    • Allow the mixture to cool to room temperature and pour it into an ammonium hydroxide solution.

  • Purification: Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

In Vitro Anticancer Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound derivatives (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema[8]
  • Animal Groups: Divide animals (e.g., Wistar rats) into control, standard (e.g., indomethacin), and test groups (receiving different doses of the this compound derivative).

  • Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety profiles of lead compounds.

References

"potential therapeutic targets of 2-Amino-4,5-diphenylthiazole"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Amino-4,5-diphenylthiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including several approved drugs.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its derivatives, with a focus on anticancer, anti-inflammatory, and enzyme-inhibitory activities. The information presented herein is intended to serve as a resource for researchers and drug development professionals working to leverage the therapeutic potential of this versatile chemical scaffold.

Anticancer Therapeutic Targets

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents by targeting various key players in oncogenic signaling pathways.[1]

Receptor Tyrosine Kinases (RTKs)

Ureido-substituted 4-phenylthiazole derivatives have been identified as potent inhibitors of IGF1R.[3] One notable compound exhibited significant cytotoxicity against HepG2 cells, surpassing the efficacy of Sorafenib.[3] Mechanistic studies revealed that this compound inhibits HCC cell migration and colony formation, induces G2/M cell cycle arrest, and promotes early-stage apoptosis.[3]

Quantitative Data: IGF1R Inhibition

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
27HepG20.62 ± 0.34Sorafenib1.62 ± 0.27

Experimental Protocol: In Vitro Antiproliferative Assay

The antiproliferative activity of the compounds was evaluated against human cancer cell lines using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Post-treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathway: IGF1R Signaling

IGF1R_Pathway IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R Binds IRS1/2 IRS1/2 IGF1R->IRS1/2 Phosphorylates PI3K PI3K IRS1/2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->IGF1R Inhibits cMet_Pathway HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->c-Met Inhibits Dual_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary Screening cluster_3 Lead Optimization Compound Library Compound Library Bcr-Abl Assay Bcr-Abl Assay Compound Library->Bcr-Abl Assay HDAC Assay HDAC Assay Compound Library->HDAC Assay Active Compounds Active Compounds Bcr-Abl Assay->Active Compounds HDAC Assay->Active Compounds Cell-based Assays Cell-based Assays Active Compounds->Cell-based Assays Potent Dual Inhibitors Potent Dual Inhibitors Cell-based Assays->Potent Dual Inhibitors QSAR_Logic Chemical Structures Chemical Structures Molecular Descriptors Molecular Descriptors Chemical Structures->Molecular Descriptors QSAR Model QSAR Model Molecular Descriptors->QSAR Model Biological Activity Biological Activity Biological Activity->QSAR Model New Compound Design New Compound Design QSAR Model->New Compound Design Predicted Activity Predicted Activity New Compound Design->Predicted Activity MyD88_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 (Monomer) MyD88 (Monomer) TLR4->MyD88 (Monomer) Recruits MyD88 (Dimer) MyD88 (Dimer) MyD88 (Monomer)->MyD88 (Dimer) Dimerizes IRAKs IRAKs MyD88 (Dimer)->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 NF-κB Activation NF-κB Activation TRAF6->NF-κB Activation Inflammatory Cytokines Inflammatory Cytokines NF-κB Activation->Inflammatory Cytokines 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->MyD88 (Monomer) Prevents Dimerization

References

The Anticancer Potential of Phenyl-Substituted 2-Aminothiazoles: A Technical Guide on Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide explores the mechanism of action of phenyl-substituted 2-aminothiazole derivatives in cancer cells. While the query specified "2-Amino-4,5-diphenylthiazole," a comprehensive literature review revealed a scarcity of research on the specific anticancer properties of this di-phenylated compound. Therefore, this document focuses on the extensively studied and closely related mono-phenyl analogs, such as 2-amino-4-phenylthiazole and 2-amino-5-benzylthiazole derivatives, to provide a detailed understanding of the core scaffold's activity. The findings presented herein are intended to serve as a valuable reference for the potential mechanisms of this compound.

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with significant anticancer activity. Derivatives of 2-amino-4-phenylthiazole have demonstrated potent cytotoxic effects across a range of cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by the Insulin-like Growth Factor 1 Receptor (IGF1R) and the c-Met receptor. This guide provides a comprehensive overview of the quantitative data, key molecular pathways, and detailed experimental protocols relevant to understanding the anticancer effects of this class of compounds.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various 2-amino-4-phenylthiazole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the reported IC50 values for representative compounds from this class.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Amino-4-phenylthiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 5b HT29 (Colon Cancer)2.01[1][2]
A549 (Lung Cancer)-[1]
HeLa (Cervical Cancer)-[1]
Karpas299 (Anaplastic Large Cell Lymphoma)-[1]
Compound 27 HepG2 (Liver Cancer)0.62 ± 0.34[1]
Sorafenib (Reference) HepG2 (Liver Cancer)1.62 ± 0.27[1]

Note: Specific IC50 values for A549, HeLa, and Karpas299 for compound 5b were not provided in the source, but it was noted to have "outstanding growth inhibitory effects"[1][2].

Table 2: Kinase Inhibitory Activity

CompoundTarget KinaseInhibition (%) at 10 µMReference
Compound 27 IGF1R76.84[1]

Mechanism of Action in Cancer Cells

The anticancer effects of 2-amino-4-phenylthiazole derivatives are primarily mediated through two interconnected cellular processes: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies have confirmed that these compounds can trigger programmed cell death in cancer cells. The apoptotic cascade appears to be initiated through the intrinsic (mitochondrial) pathway, characterized by:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and a potential increase in pro-apoptotic proteins like Bax alters the mitochondrial membrane potential.

  • Caspase Activation: This leads to the cleavage and activation of executioner caspases, such as Caspase-3.

  • PARP Cleavage: Activated Caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.

Derivatives of the closely related 2-amino-5-benzylthiazole have been shown to increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease EndoG, further supporting the involvement of the mitochondrial pathway[3].

Cell Cycle Arrest

Treatment with 2-amino-4-phenylthiazole derivatives has been shown to cause an accumulation of cancer cells in the G2/M phase of the cell cycle[1]. This arrest prevents the cells from dividing and proliferating. This effect is often linked to the inhibition of signaling pathways that regulate cell cycle progression.

Signaling Pathways

The induction of apoptosis and cell cycle arrest by 2-amino-4-phenylthiazole derivatives is a consequence of their interaction with specific molecular targets and the subsequent modulation of downstream signaling pathways.

IGF1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a key target for some 2-amino-4-phenylthiazole derivatives, such as compound 27[1]. IGF1R is a receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), initiates a cascade of intracellular signaling events that promote cell proliferation, growth, and survival. Inhibition of IGF1R by these compounds disrupts these pro-survival signals, contributing to the observed anticancer effects.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole->IGF1R Inhibition

Figure 1: Inhibition of the IGF1R signaling pathway.
c-Met Signaling Pathway

The c-Met receptor, another tyrosine kinase, has been identified as a target for other 2-amino-4-phenylthiazole derivatives, such as compound 5b[4]. Overexpression and aberrant activation of the c-Met pathway are implicated in the proliferation, invasion, and metastasis of various cancers. Inhibition of c-Met phosphorylation blocks these downstream effects.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole->c-Met Inhibition

Figure 2: Inhibition of the c-Met signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of 2-amino-4-phenylthiazole derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-amino-4-phenylthiazole derivative (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Analysis (Western Blot)

Western blotting is used to detect the levels of specific proteins involved in the apoptotic pathway.

  • Cell Treatment and Lysis: Cells are treated with the compound at a concentration around its IC50 value for 24-48 hours. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, cleaved Caspase-3, PARP, and a loading control like β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the 2-amino-4-phenylthiazole derivative for 24 hours. Both floating and adherent cells are collected.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., HT29, HepG2) Compound_Treatment Treat with 2-Amino-4-phenylthiazole Derivative Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Western_Blot Western Blot Compound_Treatment->Western_Blot Flow_Cytometry Flow Cytometry Compound_Treatment->Flow_Cytometry IC50 Determine IC50 (Cytotoxicity) MTT_Assay->IC50 Apoptosis_Proteins Analyze Apoptosis Protein Levels (Bcl-2, Caspase-3) Western_Blot->Apoptosis_Proteins Cell_Cycle_Dist Quantify Cell Cycle Distribution (G2/M Arrest) Flow_Cytometry->Cell_Cycle_Dist

Figure 3: General experimental workflow.

Conclusion

Derivatives based on the 2-amino-4-phenylthiazole scaffold represent a promising class of anticancer agents. Their mechanism of action is multifaceted, involving the targeted inhibition of key oncogenic signaling pathways like IGF1R and c-Met, which in turn leads to the induction of apoptosis and cell cycle arrest in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as potential cancer therapeutics. Future studies should aim to fully elucidate the specific molecular interactions and downstream effects of these compounds to optimize their efficacy and selectivity.

References

In Vitro Anticancer Activity of 2-Amino-4,5-diphenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, including significant potential in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the in vitro anticancer activity of 2-amino-4,5-diphenylthiazole and its closely related derivatives. While specific data for this compound is limited in publicly available research, this guide synthesizes the current understanding of the broader class of 2-aminothiazole compounds. Key areas of focus include their cytotoxic effects against various cancer cell lines, the underlying molecular mechanisms involving the induction of apoptosis and cell cycle arrest, and detailed experimental protocols for the evaluation of these activities. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new anticancer therapeutics based on the 2-aminothiazole framework.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have garnered significant attention due to their wide range of biological activities. Among these, the 2-aminothiazole moiety has emerged as a critical pharmacophore in the design of anticancer drugs. Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, often acting through the modulation of key cellular processes such as apoptosis and cell cycle progression. This guide focuses on the in vitro anticancer properties of this compound and its analogs, providing a foundation for further research and development in this promising area.

Cytotoxic Activity of 2-Aminothiazole Derivatives

The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. Numerous studies have reported the IC50 values of various 2-aminothiazole derivatives against a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively documented, the data for structurally related compounds provide valuable insights into the potential potency of this class of molecules.

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)
Ureido-Substituted 4-Phenylthiazole Derivative (Compound 27)HepG2 (Liver Cancer)0.62 ± 0.34[1]
2-Amino-4-phenylthiazole Derivative (Compound 5b)HT29 (Colon Cancer)2.01[1]
2-Aminothiazole with lipophilic substituents (Compound 20)H1299 (Lung Cancer)4.89[2]
2-Aminothiazole with lipophilic substituents (Compound 20)SHG-44 (Glioma)4.03[2]
2-Amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21)K563 (Leukemia)16.3[2]

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. 2-Aminothiazole derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

  • Modulation of Bcl-2 Family Proteins: Many 2-aminothiazole compounds have been observed to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a common mechanism that leads to the permeabilization of the mitochondrial outer membrane.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of enzymatic reactions involving a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. Studies on 2-amino-5-benzylthiazole derivatives have demonstrated their ability to induce the cleavage of PARP-1 and caspase-3 in leukemia cells[3].

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed intrinsic pathway of apoptosis induction by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can inhibit cancer cell proliferation by causing a halt in the cell cycle at specific checkpoints, such as G1/S or G2/M. This prevents the cells from replicating their DNA and dividing. For instance, a ureido-substituted 4-phenylthiazole derivative was found to induce G2/M arrest in hepatocellular carcinoma cells[1]. Another 2-amino-1,3,4-thiadiazole derivative was shown to cause cell cycle arrest at the G0/G1 phase[4].

Compound 2-Aminothiazole Derivative Checkpoint Cell Cycle Checkpoint (e.g., G2/M) Compound->Checkpoint Targets Progression Cell Cycle Progression Checkpoint->Progression Inhibits Arrest Cell Cycle Arrest Checkpoint->Arrest Induces cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed Cells in 96-well plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

References

Unveiling the Antifungal Potential of 2-Amino-4,5-diphenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel therapeutic agents. Among the promising candidates, derivatives of the 2-Amino-4,5-diphenylthiazole scaffold have emerged as a focal point of research, demonstrating significant potential in combating a range of fungal pathogens. This technical guide provides an in-depth analysis of the antifungal properties of these compounds, consolidating key data on their efficacy, detailing the experimental protocols for their evaluation, and visualizing the underlying mechanisms and workflows.

Quantitative Antifungal Activity

The antifungal efficacy of this compound derivatives has been quantified in numerous studies, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. These values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below is a curated summary from multiple studies, highlighting the activity of these derivatives against clinically relevant fungal species.

Compound ID/SeriesFungal SpeciesMIC Range (µg/mL)MIC Range (µM)Reference
Series 1 Candida albicans0.008 - 7.81-[1][2]
Candida albicans (Fluconazole-Resistant)Moderate Activity-[3]
Compound 5a8 Candida albicans-9 (MIC80)[3][4]
Series 2 Cryptococcus neoformans0.25 - 1.25-
Series 3 Aspergillus nigerGood Activity-[5]
Series 4 Fusarium moniliformeGood Activity-[6]
Aspergillus flavusGood Activity-[6]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions. MIC80 represents the concentration that inhibits 80% of fungal growth.

Mechanism of Action: Targeting Fungal Viability

The primary antifungal mechanism of thiazole derivatives, including the this compound class, is the inhibition of ergosterol biosynthesis.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise membrane integrity, leading to altered permeability and ultimately, cell death.[7]

The key enzyme targeted in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4] Inhibition of CYP51 leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, severely impacting fungal cell function.

Some studies also suggest that these derivatives may interfere with the fungal cell wall structure, another critical component for fungal survival.[1][2]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane cell_death Fungal Cell Death cell_membrane->cell_death Disruption leads to thiazole This compound Derivatives thiazole->cyp51 Inhibits cyp51->ergosterol Conversion Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_results Read MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end Logical_Relationship synthesis Synthesis of This compound Derivatives structure_activity Structure-Activity Relationship (SAR) Studies synthesis->structure_activity in_vitro_testing In Vitro Antifungal Susceptibility Testing (MIC) structure_activity->in_vitro_testing mechanism_studies Mechanism of Action Studies (e.g., Ergosterol Assay) in_vitro_testing->mechanism_studies lead_optimization Lead Compound Optimization mechanism_studies->lead_optimization lead_optimization->synthesis Iterative Design preclinical_dev Preclinical Development lead_optimization->preclinical_dev

References

Probing the Antibacterial Potential: A Technical Guide to the Screening of 2-Amino-4,5-diphenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Among these, the thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide delves into the antibacterial screening of a specific class of these compounds: 2-Amino-4,5-diphenylthiazole derivatives. It aims to provide a comprehensive resource on their synthesis, antibacterial evaluation, and potential mechanisms of action, tailored for researchers in the field of drug discovery.

Synthesis of 2-Aminothiazole Derivatives

The foundational step in the antibacterial screening of these compounds is their chemical synthesis. A common and effective method for synthesizing 2-aminothiazole derivatives is through the Hantzsch thiazole synthesis.

General Synthesis Protocol

A widely employed method for the synthesis of 2-amino-4-phenylthiazole, a closely related analog, involves the condensation of an α-haloketone with a thiourea derivative. For this compound, the starting materials would typically be 2-bromo-1,2-diphenylethan-1-one and thiourea.

Reaction Scheme:

A mixture of the appropriate α-haloketone (e.g., 2-bromo-1,2-diphenylethan-1-one), and thiourea is refluxed in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a base, such as an aqueous solution of sodium carbonate or ammonia, to neutralize the hydrobromide salt formed during the reaction. The resulting solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the desired this compound derivative.[1][2][3]

Experimental Protocols for Antibacterial Screening

The evaluation of the antibacterial efficacy of the synthesized compounds is a critical phase. Standardized methodologies are employed to ensure the reproducibility and comparability of the results.

Bacterial Strains

A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, is typically used for the initial screening. Common choices include:

  • Gram-positive: Staphylococcus aureus, Bacillus subtilis[4][5][6]

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa[4][5][6]

Disc Diffusion Method

This method provides a qualitative assessment of the antibacterial activity.

Protocol:

  • A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[1]

  • The impregnated discs are placed on the surface of the agar.

  • A standard antibiotic disc (e.g., Ampicillin, Ciprofloxacin) and a solvent control disc are also placed on the agar for comparison and to ensure the solvent has no inhibitory effect.[1]

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Protocol:

  • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • Positive control wells (containing bacteria and broth) and negative control wells (containing broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7]

Quantitative Data Summary

The antibacterial activity of various 2-aminothiazole derivatives is summarized below. It is important to note that the specific substitutions on the thiazole ring significantly influence the antibacterial potency.

Compound TypeBacterial StrainActivity MetricResultReference
2-amino-4-phenylthiazole derivativesS. aureus (MDR)MIC250 µg/mL[7]
2-amino-4-phenylthiazole derivativesS. epidermidis (MDR)MIC250 µg/mL[7]
2-amino-4-phenylthiazole derivativesE. coli (MDR)MIC375 µg/mL[7]
2-amino-4-phenylthiazole derivativesP. aeruginosa (MDR)MIC375 µg/mL[7]
2-phenylacetamido-thiazole derivativesE. coliMIC1.56 - 6.25 µg/mL[5]
2-phenylacetamido-thiazole derivativesP. aeruginosaMIC1.56 - 6.25 µg/mL[5]
2-phenylacetamido-thiazole derivativesB. subtilisMIC1.56 - 6.25 µg/mL[5]
2-phenylacetamido-thiazole derivativesS. aureusMIC1.56 - 6.25 µg/mL[5]

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antibacterial Screening

The logical flow of the antibacterial screening process can be visualized to provide a clear overview of the experimental pipeline.

G A Synthesis of this compound Compounds B Characterization (NMR, IR, Mass Spec) A->B C Primary Screening (Disc Diffusion Method) B->C D Quantitative Analysis (Broth Microdilution for MIC) C->D E Data Analysis and Structure-Activity Relationship (SAR) Studies D->E F Hit Compound Identification E->F

Caption: Workflow for Synthesis and Antibacterial Evaluation.

Putative Mechanism of Action: Inhibition of Bacterial Cell Division

While the exact mechanism of action for this compound compounds is still under investigation, some thiazole derivatives have been shown to interfere with bacterial cell division by targeting the FtsZ protein.[8] FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacterial cells and ultimately inhibiting their division.[8]

G A 2-Aminothiazole Derivative B Enters Bacterial Cell A->B C Binds to FtsZ Protein B->C D Inhibition of FtsZ Polymerization C->D E Disruption of Z-ring Formation D->E F Inhibition of Bacterial Cell Division E->F G Bacteriostatic/Bactericidal Effect F->G

Caption: Proposed Mechanism via FtsZ Inhibition.

Concluding Remarks

This compound compounds represent a promising class of molecules for the development of novel antibacterial agents. Their straightforward synthesis and amenability to structural modification allow for the exploration of structure-activity relationships to optimize their potency and spectrum of activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Further research into their precise mechanism of action will be crucial for their advancement as potential therapeutic agents in the fight against infectious diseases.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-4,5-diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-diphenylthiazole is a heterocyclic compound belonging to the aminothiazole class, which is a prominent scaffold in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed protocol for the synthesis of this compound via the Hantzsch thiazole synthesis. The described method involves the reaction of deoxybenzoin with thiourea in the presence of iodine as a halogenating agent. This one-pot synthesis is an efficient and straightforward procedure suitable for laboratory-scale preparation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Deoxybenzoin (C₁₄H₁₂O)1.96 g (10 mmol)
Thiourea (CH₄N₂S)1.52 g (20 mmol)
Iodine (I₂)2.54 g (10 mmol)
Solvent
Ethanol50 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time8-12 hours
Product
Product NameThis compound
Molecular FormulaC₁₅H₁₂N₂S
Molecular Weight252.34 g/mol
Theoretical Yield2.52 g
Physical AppearanceSolid

Experimental Protocols

Materials and Reagents:

  • Deoxybenzoin (1,2-diphenylethanone)

  • Thiourea

  • Iodine

  • Ethanol (absolute)

  • Diethyl ether

  • Ammonium hydroxide solution (concentrated)

  • Deionized water

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Beakers

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Spatula

  • Weighing scale

  • Fume hood

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine deoxybenzoin (1.96 g, 10 mmol), thiourea (1.52 g, 20 mmol), and iodine (2.54 g, 10 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and add a magnetic stir bar.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux with continuous stirring. The reaction is typically refluxed for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Initial Work-up: After the reflux is complete, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Removal of Unreacted Iodine and Deoxybenzoin: Once cooled, wash the reaction mixture with diethyl ether to remove any unreacted iodine and deoxybenzoin. Decant the diethyl ether layer.

  • Precipitation of the Product: In a fume hood, carefully pour the reaction mixture into a beaker containing a concentrated ammonium hydroxide solution. This will neutralize the hydriodic acid formed during the reaction and precipitate the crude product.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Allow the crude product to air dry on the filter paper or in a desiccator.

  • Purification: Recrystallize the crude this compound from methanol to obtain the purified product.

  • Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow A Combine Reactants: Deoxybenzoin, Thiourea, Iodine in Ethanol B Reflux for 8-12 hours A->B Heat C Cool to Room Temperature B->C D Wash with Diethyl Ether C->D E Pour into Ammonium Hydroxide (Precipitation) D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Air Dry the Crude Product G->H I Recrystallize from Methanol H->I Purification J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Application Notes: Hantzsch Thiazole Synthesis of 2-Amino-4,5-diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide. This synthetic route is renowned for its simplicity, high yields, and the stability of the resulting thiazole products.[2] Thiazole moieties are significant structural motifs found in a wide array of pharmaceuticals and biologically active compounds, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities.[3][4][5]

This application note details the synthesis of a specific derivative, 2-Amino-4,5-diphenylthiazole, a compound with potential applications in medicinal chemistry and materials science. The protocol utilizes 2-chloro-1,2-diphenylethanone (α-chlorodeoxybenzoin) as the α-haloketone and thiourea as the thioamide component. The resulting trisubstituted aminothiazole serves as a valuable building block for the development of novel therapeutic agents and functional materials.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound. The primary reactants are 2-chloro-1,2-diphenylethanone and thiourea.

ParameterValueReference
Starting Material 1 2-chloro-1,2-diphenylethanone[4]
Molar Mass230.69 g/mol N/A
Starting Material 2 Thiourea[4]
Molar Mass76.12 g/mol N/A
Product This compound[4]
Molecular FormulaC₁₅H₁₂N₂SN/A
Molar Mass252.34 g/mol N/A
Reaction Yield 63–68%[4]
Melting Point 123.6–125.5 °C (for a derivative)[4]
Appearance Solid[4]

Experimental Protocol

This protocol outlines the synthesis of this compound via the Hantzsch thiazole synthesis.[4]

Materials:

  • 2-chloro-1,2-diphenylethanone (49.48 mmol)

  • Thiourea (54.43 mmol)

  • 95% Ethanol (100 mL)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice water

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel)

  • Beakers

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-chloro-1,2-diphenylethanone (11.4 g, 49.48 mmol) and thiourea (4.1 g, 54.43 mmol).

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask.

  • Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately five hours.

  • Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Isolation: Remove the bulk of the ethanol under reduced pressure. Basify the remaining aqueous mixture to a pH of 7-8 using a 10% NaOH solution, which will cause a significant amount of solid to precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, and then recrystallize the crude product from methanol to obtain the purified this compound.

  • Drying: Dry the final product thoroughly before characterization.

Visualizations

Reaction Workflow Diagram

Hantzsch_Thiazole_Synthesis Workflow for Hantzsch Synthesis of this compound Reactants 1. Combine Reactants - 2-chloro-1,2-diphenylethanone - Thiourea - 95% Ethanol Reaction 2. Reaction - Heat to Reflux (~5 hours) - Stir Continuously Reactants->Reaction Workup 3. Work-up - Cool to Room Temperature - Pour into Ice Water Reaction->Workup Isolation 4. Isolation & Neutralization - Reduce Solvent Volume - Basify with 10% NaOH (pH 7-8) Workup->Isolation Purification 5. Purification - Filter Precipitate - Recrystallize from Methanol Isolation->Purification Product Final Product This compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism Diagram

Hantzsch_Mechanism Mechanism of Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_steps Reaction Steps Haloketone α-Haloketone (2-chloro-1,2-diphenylethanone) Step1 Nucleophilic Attack (SN2) Sulfur attacks α-carbon Haloketone->Step1 Thiourea Thioamide (Thiourea) Thiourea->Step1 Step2 Proton Transfer Step1->Step2 Forms intermediate Step3 Intramolecular Cyclization Nitrogen attacks carbonyl carbon Step2->Step3 Step4 Dehydration Elimination of water Step3->Step4 Forms cyclic intermediate Product This compound Step4->Product Aromatization

Caption: A simplified diagram of the Hantzsch thiazole synthesis reaction mechanism.

References

Application Note: Purification of 2-Amino-4,5-diphenylthiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purification of 2-Amino-4,5-diphenylthiazole via recrystallization. This method is effective in removing impurities generated during synthesis, resulting in a product with high purity suitable for further downstream applications in pharmaceutical research and development. The protocol herein describes a robust procedure using a mixed solvent system of ethanol and water.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile scaffold, which is a common feature in a variety of biologically active molecules. The purity of this intermediate is crucial for the successful synthesis of target drug candidates and for obtaining reliable biological data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a suitable solvent or solvent system at different temperatures. This application note outlines a straightforward and reproducible recrystallization protocol for this compound.

Data Presentation

The following table summarizes the typical quantitative data obtained before and after the recrystallization of this compound.

ParameterBefore Recrystallization (Crude)After Recrystallization (Pure)
Appearance Light brown to off-white powderWhite to pale yellow crystalline solid
Purity (by HPLC) ~90-95%>98%
Melting Point 185-190 °C192-194 °C
Recovery Yield N/A~85-95%

Experimental Protocol

This protocol describes the recrystallization of this compound from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. A starting ratio of approximately 10-20 mL of ethanol per gram of crude product is recommended.

    • Heat the mixture to a gentle boil using a heating mantle or hot plate with continuous stirring. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

    • Heat the mixture back to a gentle boil for 5-10 minutes with stirring. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the heating source.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • As the solution cools, crystals of pure this compound will begin to form.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Wash the crystals again with a small amount of cold deionized water.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add hot ethanol crude_product->add_solvent dissolved_solution Clear, hot solution add_solvent->dissolved_solution hot_filtration Hot filtration (optional) dissolved_solution->hot_filtration filtrate Hot, clear filtrate hot_filtration->filtrate cool_slowly Slow cooling to RT filtrate->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath crystal_slurry Crystal slurry ice_bath->crystal_slurry vacuum_filtration Vacuum filtration crystal_slurry->vacuum_filtration washing Wash with cold ethanol/water vacuum_filtration->washing drying Dry under vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Application Notes and Protocols for the Quantification of 2-Amino-4,5-diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Amino-4,5-diphenylthiazole, a compound of interest in various research and development fields. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of this compound in bulk substance and simple formulations. The method separates the analyte from potential impurities based on its polarity. The aromatic nature of this compound allows for sensitive detection using a UV detector at a wavelength of maximum absorbance. This method is suitable for routine quality control, purity assessment, and content uniformity testing.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. Based on the structure, a λmax in the range of 270-290 nm is expected. For a similar novel aminothiazole, a detection wavelength of 272 nm was used[1].

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as acetonitrile or methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving the material containing this compound in the mobile phase to a final concentration within the calibration range. Filtration of the final solution through a 0.45 µm syringe filter is recommended before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV):

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Dilution to Working Concentrations B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F Chromatographic Separation (C18) E->F G UV Detection (λmax) F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification I->J

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices such as biological fluids (plasma, urine) or environmental samples. This technique combines the separation capabilities of HPLC with the precise detection and fragmentation of the analyte by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition. This method is ideal for pharmacokinetic studies, metabolism studies, and trace-level analysis.

Experimental Protocol:

  • Instrumentation:

    • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

    • Electrospray Ionization (ESI) source

    • UPLC or HPLC system

  • Chromatographic Conditions (UPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: The precursor ion will be the protonated molecule [M+H]+. The product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

  • Data Analysis:

    • Quantify the analyte using a calibration curve constructed from matrix-matched standards.

    • The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Quantitative Data Summary (LC-MS/MS):

ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Logical Relationship for LC-MS/MS Method:

LCMSMS_Logic Analyte This compound in Complex Matrix Separation UPLC Separation (C18 Column) Analyte->Separation Ionization ESI Source (Positive Mode) Separation->Ionization Precursor Precursor Ion Selection ([M+H]+) Ionization->Precursor Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion Detection (MRM) Fragmentation->Product Quantification Quantification Product->Quantification UVVis_Pathway Light UV Light Source Mono Monochromator Light->Mono Selects λmax Sample Sample in Cuvette Mono->Sample Incident Light (I₀) Detector Detector Sample->Detector Transmitted Light (I) Signal Absorbance Signal Detector->Signal Generates Signal

References

"protocol for preparing 2-Amino-4,5-diphenylthiazole stock solution for assays"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diphenylthiazole is a heterocyclic compound belonging to the aminothiazole class, a scaffold of significant interest in medicinal chemistry and drug discovery. The accuracy and reproducibility of in vitro and in vivo assays heavily depend on the precise and consistent preparation of test compound solutions. This document provides a detailed protocol for the preparation of a stock solution of this compound, ensuring solubility and stability for use in various biological assays.

Physicochemical & Solubility Data

Proper stock solution preparation requires accurate information about the compound's properties. While specific experimental solubility data for this compound is not widely published, a general protocol can be established based on its diaryl structure and data from related thiazole derivatives. The increased aromaticity from two phenyl groups suggests that strong organic solvents will be necessary for dissolution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂SCalculated
Molecular Weight 252.34 g/mol Calculated
Appearance Typically a solid powderGeneral Knowledge

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRecommended UseRationale & Citation
Dimethyl Sulfoxide (DMSO) Primary recommendation Diarylthiazole derivatives have been successfully dissolved in 100% DMSO to create stock solutions for biological assays.[1] DMSO is a powerful, water-miscible solvent suitable for most screening compounds.
Ethanol (EtOH) Secondary optionRelated compounds like 2-amino-4-phenylthiazole show solubility in ethanol.[2] However, the diphenyl- derivative is more hydrophobic, and solubility may be limited.
Dimethylformamide (DMF) Secondary option2-amino-4-phenylthiazole is also soluble in DMF.[2] Use with caution due to higher toxicity.

Note: It is critical to empirically determine the maximum solubility in the chosen solvent. The recommendations above are based on structurally similar compounds.

Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Materials and Reagents
  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Safety Precautions
  • This compound should be handled as a potentially hazardous compound.

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for the specific compound and solvents used.

Step-by-Step Procedure
  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mM × 1 mL × 252.34 g/mol = 2.52 mg

  • Weigh the Compound: Carefully weigh the calculated mass (e.g., 2.52 mg) of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Add Solvent: Add the calculated volume of 100% DMSO (e.g., 1 mL) to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Once fully dissolved, the stock solution is ready. For storage, it is recommended to:

    • Create small-volume aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C in tightly sealed amber vials or tubes to protect from light and moisture.

    • Studies on other 2-aminothiazoles have noted potential stability issues in DMSO at room temperature over time, making proper cold storage crucial.

Preparation of Working Solutions

Stock solutions must be diluted to a final concentration for assays. It is critical that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

  • Intermediate Dilution (Optional): Perform an intermediate dilution of the high-concentration stock in the same solvent or an appropriate assay buffer.

  • Final Dilution: Add a small volume of the stock or intermediate solution to the final assay medium (e.g., cell culture medium, buffer) to reach the desired final concentration.

  • Vehicle Control: Always prepare a "vehicle control" by adding the same final concentration of DMSO to the assay medium without the compound. This is essential to differentiate the compound's effects from those of the solvent.

Visualized Workflows and Concepts

Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing and using the this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_use Assay Preparation weigh 1. Weigh Compound add_solvent 2. Add 100% DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve store 4. Aliquot & Store at -20°C / -80°C dissolve->store stock High-Concentration Stock Solution intermediate 5. Intermediate Dilution stock->intermediate working 6. Final Working Solution in Assay Medium intermediate->working assay 7. Add to Assay (e.g., 96-well plate) working->assay

Caption: Workflow from weighing the compound to its final application in an assay.

Hypothetical Signaling Pathway Inhibition

2-Aminothiazole derivatives are often investigated as kinase inhibitors. This diagram shows a hypothetical mechanism of action where the compound blocks a signaling cascade.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Promotes Inhibitor 2-Amino-4,5- diphenylthiazole Inhibitor->KinaseA Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the thiazole compound.

References

Application Notes: Utilizing 2-Amino-4,5-diphenylthiazole in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved drugs.[1] Derivatives of this heterocycle have shown a vast range of pharmacological activities, with a significant focus on their potential as anticancer agents.[2][3] The versatility of the thiazole ring allows for extensive substitutions, enabling the fine-tuning of its pharmacological properties. This document provides an overview and detailed protocols for the evaluation of 2-aminothiazole derivatives, using 2-Amino-4,5-diphenylthiazole as a representative compound, in common cell culture-based assays. The methodologies described are essential for characterizing the antiproliferative and pro-apoptotic effects of this class of compounds.

Data Presentation: Antiproliferative Activity of 2-Aminothiazole Derivatives

The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%. The following table summarizes the in vitro cytotoxic activity of various 2-aminothiazole derivatives against several human cancer cell lines. This data serves as a reference for the expected potency range for this class of compounds.

CompoundCell LineIC50 (µM)Reference
Compound 5b (A 2-Amino-4-phenylthiazole derivative) HT29 (Colon Cancer)2.01[4][5]
Compound 27 (A Ureido-Substituted 4-Phenylthiazole derivative) HepG2 (Liver Cancer)0.62 ± 0.34[4]
Sorafenib (Reference Drug) HepG2 (Liver Cancer)1.62 ± 0.27[4]
Compound 6a (A N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamide derivative) HeLa (Cervical Cancer)1.6 ± 0.8[1]
Compound 6a (A N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamide derivative) A549 (Lung Cancer)4.5 ± 0.6[1]
Compound 6a (A N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamide derivative) MCF-7 (Breast Cancer)25.3 ± 2.1[1]

Signaling Pathways Modulated by 2-Aminothiazole Derivatives

Research into 2-aminothiazole derivatives has revealed their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[2][6]

G cluster_workflow Typical Experimental Workflow cluster_mechanistic Mechanistic Studies A Compound Treatment (e.g., this compound) B Cell Viability Assay (MTT / MTS) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V / PI Staining) C->D E Cell Cycle Analysis (PI Staining) C->E F Mechanism of Action Studies (Western Blot, Kinase Assays) C->F G Data Analysis & Interpretation D->G E->G F->G

A typical workflow for evaluating 2-aminothiazole derivatives.

G cluster_bcl2 Regulation of Apoptosis compound 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) decreased compound->Bcl2 Bim Bim (Pro-apoptotic) increased compound->Bim Mito Mitochondrial Pathway Bcl2->Mito Bim->Mito Casp3 Caspase-3 Activation Mito->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Induction of apoptosis by modulating Bcl-2 family proteins.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway compound 2-Aminothiazole Derivative PI3K PI3K compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation

Inhibition of the PI3K/AKT/mTOR cell survival pathway.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[7][8]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in sterile PBS)[9]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO2).[1]

    • Treat the cells with serial dilutions of the this compound and a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][9]

    • Carefully remove the medium. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate before aspiration.[8]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][8]

    • Mix gently on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle-treated control to determine IC50 values.[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it labels late apoptotic and necrotic cells.[1]

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS), cold

    • 1X Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound at predetermined concentrations (e.g., IC50) for a specified time.[1]

    • Harvest the cells, including both floating and adherent populations, and wash with cold PBS.

    • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension as per the manufacturer's instructions.[1]

    • Incubate the cells in the dark at room temperature for 15 minutes.[1]

    • Analyze the stained cells promptly by flow cytometry, exciting FITC at 488 nm and PI at 535 nm.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[10] Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase will have twice the DNA content (and fluorescence) of cells in the G0/G1 phase.[10]

  • Materials:

    • 6-well cell culture plates

    • This compound

    • PBS

    • Ice-cold 70% ethanol

    • Staining solution containing RNase A and Propidium Iodide[1]

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with the test compound for the desired duration.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight or for at least 2 hours.[1]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry. The data is typically visualized as a histogram to quantify the percentage of cells in each phase of the cell cycle.

References

Application Notes and Protocols for the Derivatization of 2-Amino-4,5-diphenylthiazole in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of 2-Amino-4,5-diphenylthiazole. The objective is to facilitate structure-activity relationship (SAR) studies aimed at the discovery and optimization of novel therapeutic agents. This document covers synthetic procedures for derivatization, protocols for biological evaluation, and visual representations of relevant workflows and signaling pathways.

Introduction to this compound in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties. The 4,5-diphenyl substitution offers a lipophilic core that can be strategically modified to enhance potency and selectivity for various biological targets. Derivatization of the 2-amino group is a common and effective strategy to explore the chemical space around this scaffold, leading to the identification of compounds with improved pharmacological profiles. These SAR studies are crucial for understanding the molecular interactions between the synthesized compounds and their biological targets, thereby guiding the design of more effective and safer drugs.

Data Presentation: Biological Activity of 2-Aminothiazole Derivatives

The following tables summarize quantitative data for various 2-aminothiazole derivatives, providing a basis for SAR analysis. The data highlights the impact of different substitutions on the thiazole core on their anticancer and antifungal activities.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives (IC50 Values in µM)

Compound IDR (Substitution at 2-amino position)4-Position5-PositionCell LineIC50 (µM)Reference
1a -HPhenylPhenylH1299 (Lung)> 50[1]
1b -COCH2CH2-N(CH3)2PhenylPhenylH1299 (Lung)15.2[1]
1c -COCH2-piperidinePhenylPhenylSHG-44 (Glioma)8.7[1]
2a -H4-FluorophenylHK563 (Leukemia)> 100
2b -CO-CH2-N(CH3)24-FluorophenylHK563 (Leukemia)25.6
3a -HNaphthylHMCF-7 (Breast)5.82 ± 0.41[2]
3b -COCH3NaphthylHMCF-7 (Breast)12.15 ± 0.83[2]
3c -COCF3NaphthylHMCF-7 (Breast)2.37 ± 0.19[2]

Note: Data for compounds 2a and 2b are representative examples based on general SAR trends for 2-aminothiazoles and may not be from a single direct study on the 4,5-diphenyl scaffold.

Table 2: Antifungal Activity of 2-Amino-4,5-diarylthiazole Derivatives (MIC80 in µM)

Compound IDR (Substitution at 2-amino position)4-Aryl Group5-Aryl GroupCandida albicans MIC80 (µM)Reference
4a -H3,4-DimethoxyphenylPhenyl> 64
4b -CO-(4-methylphenyl)3,4-DimethoxyphenylPhenyl18
4c -CO-(4-chlorophenyl)3,4-DimethoxyphenylPhenyl22
4d -CO-(4-hydroxyphenyl)3,4-DimethoxyphenylPhenyl16
5a -CO-(4-methylphenyl)3,4-DihydroxyphenylPhenyl9

Note: MIC80 is the minimum inhibitory concentration required to inhibit 80% of fungal growth.

Experimental Protocols

Synthesis Protocols

This protocol describes the Hantzsch thiazole synthesis, a classical method for the preparation of the core scaffold.

Materials:

  • Benzoin

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve benzoin (1 equivalent) in ethanol.

  • Add thiourea (2 equivalents) to the solution and stir until it dissolves.

  • Add iodine (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and neutralize with a saturated solution of sodium thiosulfate to remove excess iodine, followed by neutralization with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

This protocol outlines a general procedure for the acylation of the 2-amino group of the thiazole scaffold.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Dicyclohexylcarbodiimide (DCC) or another coupling agent (e.g., HATU)

  • Triethylamine (Et3N) or another suitable base

  • Dichloromethane (DCM) or another appropriate solvent

Procedure:

  • Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (2 equivalents) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Biological Assay Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[6][7]

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 103 cells/mL) in RPMI-1640 medium.

  • Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Mandatory Visualizations

Experimental and Logical Workflows

Derivatization_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Benzoin Benzoin & Thiourea Core This compound Benzoin->Core Hantzsch Synthesis Derivatives N-Substituted Derivatives Core->Derivatives Amide Coupling Anticancer Anticancer Assays (MTT) Derivatives->Anticancer Antifungal Antifungal Assays (Broth Microdilution) Derivatives->Antifungal SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antifungal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Akt Inhibition EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Aminothiazole Derivative Inhibitor->EGFR Inhibition

References

Application Notes: Molecular Docking of 2-Amino-4,5-diphenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-Amino-4,5-diphenylthiazole variant and its derivatives are of particular interest due to their potential as targeted therapeutic agents. Molecular docking is a powerful computational technique that plays a crucial role in the rational design and discovery of drugs based on this scaffold.[3] It predicts the preferred orientation of a ligand when bound to a target protein, enabling the elucidation of binding modes and the estimation of binding affinity.[3] These insights are invaluable for understanding structure-activity relationships (SAR) and for optimizing lead compounds to enhance their efficacy and selectivity.

Applications of molecular docking for this compound derivatives span several therapeutic areas:

  • Anticancer Research: Derivatives have been docked against various cancer-related protein targets. These include kinases like Aurora kinase, c-Met, and VEGFR-2, which are crucial regulators of cell cycle and angiogenesis, as well as structural proteins like tubulin polymerase, a key component of the cytoskeleton.[2][4][5][6][7] Docking studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibition of these targets, thereby impeding cancer cell proliferation.[4][5]

  • Antimicrobial Drug Discovery: The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[8] Molecular docking has been employed to study the interaction of 2-aminothiazole derivatives with essential bacterial and fungal enzymes. Targets like DNA gyrase, FabH, and UDP-N-acetylmuramate/l-alanine ligase are investigated to predict the inhibitory potential of these compounds against microbial growth.[3][8][9]

  • Anthelmintic and Antifungal Activity: Studies have also explored the potential of these derivatives against parasitic worms and fungi, with molecular docking providing a theoretical basis for their observed biological activities.[10][11]

The data generated from these in-silico studies, such as docking scores and predicted binding energies, guide the selection of candidates for synthesis and further in-vitro and in-vivo evaluation.

Quantitative Data Summary

The following tables summarize quantitative data from various molecular docking studies of 2-aminothiazole derivatives with their respective protein targets. Lower binding energy values and higher docking scores generally indicate more favorable binding.

Table 1: Docking Performance of 2-Aminothiazole Derivatives Against Cancer Targets

Derivative/CompoundProtein Target (PDB ID)Docking Score (kcal/mol)Software UsedReference
Compound 5ATubulin Polymerase (3HKD)-9.616AutoDock[5][6]
Compound 5bc-Met-Not Specified[4][12]
Compound 1aAurora Kinase-9.67Not Specified[7]
Compound 47Aurora Kinase-8.95Not Specified[7]

Table 2: Docking Performance of 2-Aminothiazole Derivatives Against Antimicrobial Targets

Derivative/CompoundProtein Target (PDB ID)Docking Score/ValueSoftware UsedReference
Compound S9FabH Inhibitor (3iL9)-144.236 (MolDock Score)Molegro Virtual Docker[3]
Compound S8FabH Inhibitor (3iL9)-143.593 (MolDock Score)Molegro Virtual Docker[3]
Compound 2bUDP-N-acetylmuramate/l-alanine ligase-7.6 (kcal/mol)Not Specified[8]
Compound 3e, 3k, 3nDNA Gyrase (1KZN)Favorable Binding InteractionNot Specified[9]
Compound 5a8Lanosterol 14a-demethylase (CYP51)Favorable Binding InteractionNot Specified[11]

Experimental Protocols

General Molecular Docking Protocol

This protocol outlines a standardized workflow for conducting in-silico molecular docking studies of this compound derivatives against a protein target.

1. Protein Preparation:

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Obtain the three-dimensional crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[13]

    • Using molecular modeling software (e.g., Schrödinger Suite, Discovery Studio), preprocess the protein structure. This involves removing all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.[13][14]

    • Add hydrogen atoms to the protein structure.

    • Assign correct protonation states to amino acid residues, particularly histidine, aspartate, and glutamate, based on a physiological pH (typically 7.4).[2]

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

  • Objective: To generate a low-energy 3D conformation of the this compound derivative.

  • Procedure:

    • Draw the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure into a 3D structure.

    • Generate possible ionization states, tautomers, and stereoisomers of the ligand at the target pH.[2]

    • Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94, OPLS) to obtain a stable, low-energy conformation.[13]

3. Grid Generation:

  • Objective: To define the search space for the docking algorithm within the protein's active site.

  • Procedure:

    • Identify the binding site (active site) of the protein. This is often determined from the location of a co-crystallized ligand in the PDB structure or through active site prediction algorithms.[13]

    • Generate a grid box that encompasses the entire binding site. The size of the grid should be large enough to allow the ligand to move and rotate freely within the active site.[2][13]

4. Molecular Docking Execution:

  • Objective: To predict the binding poses and affinities of the ligand within the protein's active site.

  • Procedure:

    • Perform the docking calculation using specialized software such as AutoDock, GLIDE, or Molegro Virtual Docker.[5][13]

    • The software will systematically sample various conformations and orientations of the ligand within the grid box.[13]

    • A scoring function is used to calculate the binding affinity (e.g., in kcal/mol) for each generated pose.[13]

5. Analysis of Results:

  • Objective: To evaluate the docking results and identify the most probable binding mode.

  • Procedure:

    • Analyze the docked poses based on their docking scores or binding energies. The pose with the most favorable score is typically considered the best prediction.[13]

    • Visualize the best-docked pose to examine the intermolecular interactions between the ligand and the protein's active site residues.

    • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex.[4]

Visualizations

g cluster_prep Preparation Stage cluster_proc Processing Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p1 Protein Structure (from PDB) p2 Protein Preparation (Add H, Remove Water) p1->p2 l1 Ligand Structure (2D Sketch) l2 Ligand Preparation (3D Conversion, Energy Minimization) l1->l2 g1 Grid Generation (Define Active Site) p2->g1 d1 Molecular Docking (Run Simulation) l2->d1 g1->d1 a1 Pose Scoring & Ranking d1->a1 a2 Interaction Analysis (H-bonds, etc.) a1->a2 g RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Prolif Cell Growth & Proliferation mTORC1->Prolif mTORC2 mTORC2 mTORC2->Akt activates Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibitor->mTORC1

References

Application Notes and Protocols: Designing Novel Anticancer Agents Based on the 2-Amino-4,5-diphenylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel anticancer agents centered on the 2-amino-4,5-diphenylthiazole scaffold. This privileged heterocyclic motif serves as a versatile template for developing targeted cancer therapies. The following sections detail synthetic methodologies, in vitro evaluation protocols, and insights into potential mechanisms of action, supported by quantitative data from related compounds and visual workflows.

Rationale for the this compound Scaffold

The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry, present in a variety of clinically approved drugs. Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors and receptor modulators. The addition of two phenyl groups at the 4 and 5 positions creates a bulky, lipophilic moiety that can be strategically modified to enhance potency and selectivity for specific anticancer targets. By exploring substitutions at the 2-amino position and on the peripheral phenyl rings, novel derivatives with improved pharmacological profiles can be developed.

Synthesis of the this compound Core

The classical Hantzsch thiazole synthesis provides a reliable method for constructing the this compound scaffold. This involves the cyclocondensation of an α-haloketone with a thiourea.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 2-amino-4,5-diarylthiazoles.

Materials:

  • Desyl chloride (2-chloro-1,2-diphenylethanone)

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve desyl chloride (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice water to precipitate the crude product.

  • Neutralize the solution to a pH of 7-8 using a 10% NaOH solution to facilitate further precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry thoroughly.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

In Vitro Anticancer Activity Evaluation

The initial assessment of novel this compound derivatives typically involves evaluating their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation: In Vitro Cytotoxicity of Related 2-Aminothiazole Derivatives

While specific anticancer data for this compound derivatives are not extensively available in the public domain, the following table summarizes the in vitro cytotoxicity (IC50 values) of structurally related 2-aminothiazole compounds to provide a reference for expected potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 27 (Ureido-substituted 4-phenylthiazole) HepG2 (Liver Cancer)0.62 ± 0.34Sorafenib1.62 ± 0.27
Compound 5b (Amide-substituted 4-phenylthiazole) HT-29 (Colon Cancer)2.01--
Compound 28 (2-amino-4-phenylthiazole derivative) HT-29 (Colon Cancer)0.63--
A549 (Lung Cancer)8.64--
HeLa (Cervical Cancer)6.05--
Compound 20 (Substituted 2-aminothiazole) H1299 (Lung Cancer)4.89--
SHG-44 (Glioma)4.03--

Note: The data presented is for 2-aminothiazole derivatives with different substitution patterns and is intended to be illustrative of the potential anticancer activity of this class of compounds.[2][3]

Potential Mechanisms of Action and Signaling Pathways

Derivatives of the 2-aminothiazole scaffold have been reported to exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and migration. The following diagrams illustrate a potential experimental workflow for target identification and a hypothetical signaling pathway that could be targeted by novel this compound agents.

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies A This compound Scaffold B Library of Derivatives A->B SAR-guided Modification C Cytotoxicity Screening (MTT Assay) B->C D Identification of Potent Hits C->D E Kinase Profiling D->E F Cell Cycle Analysis D->F G Apoptosis Assays D->G H Target Identification & Validation E->H F->H G->H

Caption: Experimental workflow for the discovery of novel anticancer agents.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., IGF1R, c-Met) GF->RTK PI3K PI3K RTK->PI3K Agent This compound Derivative Agent->RTK Apoptosis Apoptosis Agent->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis

Caption: Potential signaling pathway inhibited by 2-aminothiazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for broad decoration of the core structure allow for the generation of diverse chemical libraries. Future work should focus on synthesizing a range of derivatives and evaluating their efficacy against a broad panel of cancer cell lines. Subsequent mechanistic studies on the most potent compounds will be crucial to identify their molecular targets and elucidate their mode of action, ultimately paving the way for the development of new targeted cancer therapies.

References

Application Notes and Protocols: 2-Amino-4,5-diphenylthiazole as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-4,5-diphenylthiazole and its analogs as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, particularly those with significant biological activities. The protocols detailed below are based on established synthetic methodologies.

Introduction

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anthelmintic, anti-inflammatory, and anticancer properties.[2][3][4] this compound, a specific derivative, serves as a valuable building block for creating complex molecules with therapeutic potential due to its versatile reactivity.[5][6] The primary amino group can be readily functionalized, and the thiazole ring itself can participate in various chemical transformations.

Applications in the Synthesis of Bioactive Molecules

This compound and related 2-aminothiazoles are key intermediates in the synthesis of:

  • Antimicrobial and Anthelmintic Agents: The amino group can be acylated or coupled with amino acids and peptides to generate compounds with significant antifungal and anthelmintic activities.[2]

  • Anti-Candida Agents: Functionalization of the 2-amino group with amides has led to the development of potent anti-Candida albicans agents.[5][7]

  • Anticancer Agents: This scaffold is used to synthesize novel compounds with antiproliferative activity against various cancer cell lines.[3][4] The synthesis of pyran, pyridine, and other thiazole derivatives from this intermediate has yielded compounds with high potency.[3]

  • Antimalarial Agents: Hybrid molecules combining the phenylthiazolyl moiety with a triazine nucleus have been synthesized and evaluated for their antimalarial activity.[8]

Key Synthetic Transformations

The versatility of this compound as an intermediate stems from several key reactions:

  • Hantzsch Thiazole Synthesis: The foundational method for preparing the 2-aminothiazole core itself involves the condensation of an α-haloketone with a thioamide or thiourea.[9]

  • N-Functionalization: The 2-amino group is a nucleophilic site that readily reacts with acyl chlorides, anhydrides, and isothiocyanates, allowing for the introduction of a wide range of substituents.[5][10]

  • Peptide Coupling: Standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to form amide bonds between the 2-amino group and amino acids or peptides.[2]

  • C5-Position Halogenation and Nucleophilic Substitution: The C5 position of the thiazole ring can be halogenated and subsequently undergo nucleophilic substitution to introduce further diversity.[11]

  • Multi-component Reactions: 2-Aminothiazole derivatives can participate in multi-component reactions to construct complex heterocyclic systems like pyrans and pyridines.[3][10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-diarylthiazole Derivatives

This protocol is adapted from the Hantzsch thiazole synthesis for the preparation of 2-amino-4,5-diarylthiazoles, which includes this compound.[5][7][9]

Materials:

  • A substituted 2-bromoacetophenone derivative (e.g., 2-bromo-1,2-diphenylethanone for this compound)

  • Thiourea

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice water

Procedure:

  • In a 250 mL round-bottom flask, dissolve the substituted 2-bromoacetophenone derivative (e.g., 10 mmol) and thiourea (11 mmol) in 95% ethanol (50 mL).[5][7]

  • Heat the reaction mixture to reflux for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water to quench the reaction.[5][7]

  • Remove the majority of the ethanol under reduced pressure.

  • Basify the remaining aqueous solution to a pH of 7-8 using a 10% NaOH solution, which will cause a solid to precipitate.[5][7]

  • Collect the precipitated solid by filtration, wash it with water, and dry it to obtain the 2-amino-4,5-diarylthiazole product.

Workflow for Synthesis of 2-Amino-4,5-diarylthiazole

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up A Substituted 2-bromoacetophenone D Mix and Reflux (5 hours) A->D B Thiourea B->D C Ethanol (95%) C->D E Quench with Ice Water D->E F Reduce Pressure E->F G Basify with 10% NaOH (pH 7-8) F->G H Filter and Dry G->H I 2-Amino-4,5-diarylthiazole (Product) H->I

Caption: Hantzsch synthesis of 2-amino-4,5-diarylthiazole.

Protocol 2: N-Acylation of this compound

This protocol describes the functionalization of the 2-amino group via acylation to form an amide linkage, a common step in synthesizing biologically active derivatives.[5]

Materials:

  • This compound

  • An appropriate acid chloride (e.g., 4-methylbenzoyl chloride)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask.

  • Add pyridine (1.2 mmol) to the solution.

  • Slowly add the acid chloride (1.1 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, wash the mixture sequentially with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under vacuum to obtain the crude N-acylated product.

  • Purify the product by recrystallization or column chromatography.

Signaling Pathway for N-Acylation

G A This compound Intermediate Nucleophilic Attack of Amino Group on Carbonyl Carbon A->Intermediate B Acid Chloride (R-COCl) B->Intermediate C Pyridine (Base) C->Intermediate facilitates D N-(4,5-diphenylthiazol-2-yl)amide (Product) Intermediate->D E Pyridinium Hydrochloride (Byproduct) Intermediate->E G Reactants 2-Amino-4-phenylthiazole Boc-Dipeptide DCC Et₃N Process Activation of Carboxyl Group by DCC Nucleophilic Attack by Aminothiazole Amide Bond Formation Reactants:f0->Process:f1 Reactants:f1->Process:f0 Reactants:f2->Process:f0 Reactants:f3->Process:f1 base Products Thiazole-Peptide Conjugate Dicyclohexylurea (DCU) Process->Products

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,5-diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Amino-4,5-diphenylthiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and well-established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the specific reactants are 2-bromo-1,2-diphenylethanone (also known as desyl bromide) and thiourea.

Q2: What are the typical solvents and reaction temperatures for this synthesis?

A2: Ethanol is a commonly used solvent for the Hantzsch synthesis of 2-aminothiazoles, typically heated to reflux.[1] Methanol can also be used, with gentle reflux temperatures around 65-70°C.[2] Some modern protocols may utilize microwave irradiation to reduce reaction times.[2]

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can stem from several factors including:

  • Impure Reactants: The purity of the starting materials, particularly the 2-bromo-1,2-diphenylethanone, is crucial.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all negatively impact the yield.

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

  • Inefficient Work-up and Purification: Product loss during isolation and purification steps is a common issue.

Q4: What are some common side products in the synthesis of this compound?

A4: A potential side product is the formation of isomeric impurities. The reaction mechanism of the Hantzsch synthesis involves several intermediates, and under certain conditions, alternative reaction pathways can lead to the formation of undesired isomers.[3]

Q5: How can I purify the final this compound product?

A5: The most common method for purification is recrystallization from a suitable solvent, such as methanol or ethanol.[4] Washing the crude product with cold deionized water can help remove inorganic salts.[2] For 2-aminothiazoles in general, a purification method involving the formation of a bisulfite adduct has also been reported.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Impure or degraded 2-bromo-1,2-diphenylethanone.Ensure the α-haloketone is pure and has been stored correctly. Consider recrystallizing the starting material if its purity is questionable.
Incorrect stoichiometry of reactants.A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[2][6]
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the reaction is sluggish, consider increasing the reflux time or exploring microwave-assisted synthesis.[2]
Formation of Multiple Products (Visible on TLC) Side reactions due to reaction conditions.Ensure the reaction is not overheating, which can promote side product formation. If using acidic conditions, be aware of the potential for isomer formation. Neutral conditions are generally preferred for this specific synthesis.
Contaminated starting materials.Verify the purity of both 2-bromo-1,2-diphenylethanone and thiourea.
Difficulty in Product Isolation Product is soluble in the work-up solvent.After cooling the reaction mixture, pour it into cold water or a dilute basic solution (e.g., 5% sodium carbonate) to precipitate the product.[2]
Emulsion formation during extraction.If an extraction is performed, adding a saturated brine solution can help break up emulsions.
Product is Impure After Initial Purification Incomplete removal of unreacted starting materials or byproducts.Recrystallize the product from a suitable solvent like methanol or ethanol.[4] Column chromatography can be employed for more challenging purifications.
Presence of inorganic salts from the work-up.Thoroughly wash the filtered product with cold deionized water.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-amino-4,5-diarylthiazoles, which are structurally similar to the target compound.

α-HaloketoneThioamideSolventConditionsYieldReference
2-Bromo-1-(3,4-dimethoxyphenyl)-2-phenylethanoneThioureaEthanolReflux, 5 hoursNot specified for intermediate[1]
Substituted 2-bromo-1,2-diphenylethanonesThioureaEthanolReflux63-68% (for final amide derivatives)[8]
2-BromoacetophenoneThioureaMethanolReflux, 30-60 min~99%[3]

Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[1]

Materials:

  • 2-Bromo-1,2-diphenylethanone (desyl bromide)

  • Thiourea

  • Ethanol (95% or absolute)

  • 10% Sodium Hydroxide (NaOH) solution or 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1,2-diphenylethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux with stirring for approximately 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water.

  • Basify the mixture to a pH of 7-8 using a 10% NaOH or 5% Na₂CO₃ solution to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Dry the crude product.

  • Recrystallize the crude product from methanol or ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general adaptation for a more rapid synthesis.[2]

Materials:

  • 2-Bromo-1,2-diphenylethanone (desyl bromide)

  • Thiourea

  • Ethanol or Methanol

  • Microwave reactor with appropriate reaction vessels

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a microwave reaction vessel, combine 2-bromo-1,2-diphenylethanone (1 equivalent) and thiourea (1.1-1.5 equivalents).

  • Add ethanol or methanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature (e.g., 80-100°C) and time (e.g., 10-30 minutes) according to the instrument's guidelines.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% Na₂CO₃ solution and mix.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the product with cold deionized water.

  • Dry the purified this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine Reactants (Desyl Bromide & Thiourea) in Solvent heat Heat to Reflux or Use Microwave reactants->heat monitor Monitor by TLC heat->monitor cool Cool Reaction monitor->cool precipitate Precipitate in Water/ Dilute Base cool->precipitate filter Filter & Wash precipitate->filter dry Dry Crude Product filter->dry recrystallize Recrystallize dry->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue purity Impure Reactants? start->purity Check conditions Suboptimal Conditions? start->conditions Evaluate workup Product Loss During Work-up? start->workup Investigate check_purity Verify/Purify Starting Materials purity->check_purity If Yes optimize Optimize Temp, Time, & Stoichiometry conditions->optimize If Yes improve_workup Refine Precipitation & Washing Steps workup->improve_workup If Yes end Improved Yield check_purity->end Re-run Experiment optimize->end Re-run Experiment improve_workup->end Re-run Experiment

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"troubleshooting poor solubility of 2-Amino-4,5-diphenylthiazole in biological buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 2-Amino-4,5-diphenylthiazole in biological buffers.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental use of this compound.

Issue 1: Compound precipitates immediately upon addition to my biological buffer.

  • Question: I dissolved this compound in an organic solvent, but it crashed out of solution when I added it to my aqueous buffer. What should I do?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it has low solubility. The rapid change in solvent polarity causes the compound to precipitate. Here are several troubleshooting steps:

    • Optimize the Dilution Process: Instead of a single, large dilution, try a stepwise dilution. First, dilute the concentrated stock into a small volume of a co-solvent/buffer mixture, and then add this intermediate dilution to the final buffer volume with vigorous vortexing.

    • Reduce the Final Concentration: The desired final concentration of the compound in your assay may be above its solubility limit in the chosen buffer. Try lowering the final concentration to see if the compound remains in solution.

    • Incorporate a Co-solvent: Including a small percentage of a water-miscible organic solvent in your final buffer can significantly improve the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and PEG 400. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% and ethanol below 1% to minimize cellular toxicity.

    • Adjust the Buffer pH: The solubility of ionizable compounds is pH-dependent. This compound has a predicted pKa of approximately 4.33 due to its amino group. This means it will be more soluble in acidic conditions (pH < 4.33) where the amino group is protonated. If your experimental conditions allow, lowering the pH of your buffer could enhance solubility.

Issue 2: My compound appears to dissolve initially but then precipitates over time.

  • Question: My solution of this compound was clear at first, but after a few hours, I noticed a precipitate. Why did this happen?

  • Answer: This suggests that you initially created a supersaturated solution, which is thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates out to reach its true thermodynamic solubility. To address this:

    • Determine the Thermodynamic Solubility: It is crucial to determine the actual solubility of the compound in your specific buffer system. A detailed protocol for this is provided in the "Experimental Protocols" section.

    • Work at or Below the Solubility Limit: Once the solubility is known, prepare your experimental solutions at a concentration at or below this limit to ensure long-term stability.

    • Consider Formulation Strategies: If the required concentration for your assay is above the thermodynamic solubility, you may need to explore formulation strategies such as the use of cyclodextrins or creating a nanoparticle formulation to enhance the apparent solubility.

Issue 3: I am observing inconsistent results in my biological assays.

  • Question: I'm getting variable results in my experiments with this compound. Could this be related to its solubility?

  • Answer: Yes, poor solubility is a frequent cause of experimental variability. If the compound is not fully dissolved, the actual concentration in your assay will be lower and inconsistent between replicates.

    • Visually Inspect Your Solutions: Before use, always visually inspect your solutions for any signs of precipitation. If any solid is visible, do not use the solution.

    • Filter Your Solutions: For critical experiments, it is advisable to filter the final solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

    • Re-evaluate Your Solubilization Method: Review your entire solubilization and dilution procedure to ensure consistency. The troubleshooting steps in the previous issues can help you develop a more robust protocol.

Quantitative Data Summary

The following table summarizes the available solubility data for 2-Amino-4-phenylthiazole, a structurally similar compound. This data can serve as a useful starting point for this compound, but experimental determination in your specific buffer is highly recommended.

Solvent/BufferSolubility (mg/mL)Notes
Dimethylformamide (DMF)10Organic Solvent
Dimethyl sulfoxide (DMSO)10Organic Solvent
Ethanol12Organic Solvent
Ethanol:PBS (pH 7.2) (1:10)0.1Co-solvent mixture

Predicted Physicochemical Properties of this compound:

PropertyValue
Predicted pKa~4.33

This predicted pKa suggests that the solubility of this compound will be significantly higher in acidic buffers (pH < 4.33) compared to neutral or basic buffers.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the standard method for determining the equilibrium solubility of a compound in a specific buffer.

Materials:

  • This compound (solid powder)

  • Biological buffer of interest (e.g., PBS, Tris-HCl, HEPES at various pH values)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Methodology:

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Add a known volume of the desired biological buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24 to 48 hours to allow the solution to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has plateaued.

  • After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method. A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

Signaling Pathways and Experimental Workflows

2-Aminothiazole derivatives are known to modulate several key signaling pathways implicated in cancer and other diseases. Understanding these pathways can provide context for your experiments.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G A Start: Poor Solubility Observed B Is the compound fully dissolved in the stock solution? A->B C Ensure complete dissolution in organic solvent (e.g., DMSO). Sonicate if necessary. B->C No D Precipitation upon dilution into aqueous buffer? B->D Yes C->D E Optimize Dilution Method - Stepwise dilution - Vigorous mixing D->E Yes G Precipitation over time? D->G No K Inconsistent Assay Results? D->K Yes E->G F Adjust Buffer Conditions - Lower pH (if compatible) - Add co-solvent (e.g., <0.5% DMSO) F->G H Determine Thermodynamic Solubility (Shake-Flask Method) G->H Yes G->K Yes I Work at or below solubility limit H->I J Explore Formulation Strategies - Cyclodextrins - Nanoparticles H->J If concentration is too low M Problem Solved I->M J->M L Verify complete dissolution before each experiment. Filter if necessary. K->L L->M

Caption: A troubleshooting workflow for addressing solubility issues.

EGFR Signaling Pathway

2-Aminothiazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by 2-aminothiazoles.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML), and its kinase activity is a key therapeutic target.

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis STAT5->Apoptosis Inhibitor This compound (Potential Inhibitor) Inhibitor->BCR_ABL Inhibits

Caption: BCR-ABL signaling pathway and potential inhibition by 2-aminothiazoles.

CDK2/Cyclin E Signaling Pathway

The CDK2/Cyclin E complex is crucial for the G1/S transition of the cell cycle, and its inhibition can lead to cell cycle arrest.

CDK2_Pathway G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E Complex G1->CDK2_CyclinE Activation at G1/S Transition S S Phase (DNA Replication) Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) E2F->S Promotes pRb->E2F Releases Inhibitor This compound (Potential Inhibitor) Inhibitor->CDK2_CyclinE Inhibits

Caption: CDK2/Cyclin E pathway in cell cycle progression.

HDAC Signaling Pathway

Histone deacetylases (HDACs) play a critical role in gene expression regulation, and their inhibition can lead to the re-expression of tumor suppressor genes.

HDAC_Pathway cluster_chromatin Chromatin Histones Histones Acetylated_Histones Acetylated Histones (Open Chromatin) DNA DNA HDAC HDAC HDAC->Acetylated_Histones Removes Acetyl Group HAT HAT HAT->Histones Adds Acetyl Group Acetyl Acetyl Group Deacetylated_Histones Deacetylated Histones (Closed Chromatin) Gene_Expression Gene Expression (e.g., Tumor Suppressors) Acetylated_Histones->Gene_Expression Gene_Silencing Gene Silencing Deacetylated_Histones->Gene_Silencing Inhibitor This compound (Potential Inhibitor) Inhibitor->HDAC Inhibits

Caption: Role of HDACs in gene expression and potential inhibition.

Technical Support Center: Dissolving 2-Amino-4,5-diphenylthiazole in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving 2-Amino-4,5-diphenylthiazole in DMSO for use in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is a common and effective organic solvent for dissolving many non-polar, lipophilic compounds like this compound for biological assays.[1][2] It is a powerful solvent capable of dissolving a wide array of organic materials and is miscible with water and most organic liquids.[2][3]

Q2: Is there a known solubility limit for this compound in DMSO?

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. Why is this happening and what can I do?

A3: This is a common issue known as "precipitation upon dilution."[1] It occurs because the compound's solubility is much lower in the aqueous medium than in the concentrated DMSO stock. When the stock is added to the buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent system, causing it to precipitate.[1] To mitigate this, you can try a stepwise dilution, adding the DMSO stock dropwise to the culture medium while gently mixing.[5] It is also crucial to ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to avoid cellular toxicity.[6][7]

Q4: Can the solid form of this compound affect its solubility?

A4: Yes, the solid-state properties of a compound, such as whether it is crystalline or amorphous, can significantly impact its solubility and dissolution rate.[1] Amorphous forms are generally more soluble than crystalline forms.[1] If you are experiencing solubility issues, consider the solid form of your compound.

Q5: Are there any stability concerns with dissolving 2-aminothiazoles in DMSO?

A5: Yes, some 2-aminothiazole compounds have been shown to be unstable in DMSO at room temperature, undergoing chemical decomposition over time.[8] This can lead to a loss of the parent compound and the formation of degradation products that may have their own biological activity, potentially leading to irreproducible results.[8] It is recommended to prepare fresh stock solutions before biological assays, avoid repeated freeze-thaw cycles, and store stock solutions at -20°C or -80°C.[6][7][8] For 2-aminothiazoles, decomposition is significantly reduced at -20°C.[8]

Quantitative Solubility Data

The following table summarizes the available solubility data for a structurally related compound, which can serve as an estimation for this compound.

Compound NameSolventApproximate Solubility
2-amino-4-phenyl thiazoleDMSO10 mg/mL[4]
2-amino-4-phenyl thiazoleEthanol12 mg/mL[4]
2-amino-4-phenyl thiazoleDimethyl formamide (DMF)10 mg/mL[4]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, nuclease-free pipette tips

Procedure:

  • Determine the Molecular Weight (MW): The molecular weight of this compound is required for calculating the mass needed.

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

  • Weigh the Compound: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[7] Carefully weigh the calculated amount of this compound on an analytical balance. For small quantities (≤10 mg), it may be easier to add the solvent directly to the pre-weighed vial.[7]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution gently until the compound is completely dissolved.[5] Visual inspection should show a clear solution with no visible particles.[1] If the compound does not dissolve readily, gentle warming (e.g., in a 37°C water bath) or sonication can be attempted, but be mindful of potential compound degradation with heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][7] Store the aliquots at -20°C or -80°C.[6][7] Stock solutions in DMSO are typically stable for up to 6 months at -80°C.[6]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in DMSO.

Problem 1: The compound does not fully dissolve in DMSO at the desired concentration.

  • Possible Cause: The desired concentration exceeds the solubility limit of the compound in DMSO.

  • Troubleshooting Steps:

    • Visual Inspection: Confirm the presence of undissolved particles or cloudiness.[1]

    • Increase Solvation Energy: Gently warm the solution (e.g., 37°C) or use a sonicator to aid dissolution. Be cautious as heat can degrade some compounds.

    • Prepare a More Dilute Stock: If the compound remains insoluble, prepare a lower concentration stock solution.

    • Consider Co-solvents: Although DMSO is a powerful solvent, in some difficult cases, a co-solvent might be necessary. However, this will require further validation for your specific assay.

Problem 2: The compound precipitates out of solution when diluted into aqueous media for the in vitro assay.

  • Possible Cause: The compound is not soluble in the final aqueous solution at the working concentration.[1][9]

  • Troubleshooting Steps:

    • Optimize Dilution Technique: Add the DMSO stock solution dropwise to the aqueous medium while gently stirring or vortexing to facilitate mixing and avoid localized high concentrations.[5]

    • Stepwise Dilution: Perform serial dilutions of the stock solution in DMSO first, if preparing a dose-response curve, before adding to the aqueous medium.[10]

    • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is as low as possible (ideally ≤ 0.1% and not exceeding 0.5%) to minimize toxicity and its effect on compound solubility.[6][10][11]

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the practical solubility limit of your compound in the final assay buffer.[1] This involves preparing serial dilutions of your DMSO stock and adding them to the buffer, then measuring for precipitation (e.g., via nephelometry).[1]

Problem 3: Inconsistent or irreproducible results in biological assays.

  • Possible Cause: The compound may be degrading in the DMSO stock solution over time.[8]

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from powder for your experiments, especially for sensitive compounds like 2-aminothiazoles.[8]

    • Proper Storage: Ensure stock solutions are aliquoted and stored correctly at -20°C or -80°C to minimize degradation.[6][7][8] Avoid repeated freeze-thaw cycles.

    • Quality Control: If possible, periodically check the purity of your stock solution using analytical methods like HPLC to assess for degradation.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_dissolution Issue: Incomplete Dissolution in DMSO cluster_precipitation Issue: Precipitation in Aqueous Media cluster_inconsistency Issue: Inconsistent Assay Results start Start: Dissolution Issue check_solubility Is the solution clear? start->check_solubility check_dilution Optimize dilution method (dropwise, stepwise) start->check_dilution check_stock_age Is the stock solution fresh? start->check_stock_age increase_energy Apply gentle heat or sonication check_solubility->increase_energy No success_dissolution Successful Dissolution check_solubility->success_dissolution Yes lower_concentration Prepare a more dilute stock solution increase_energy->lower_concentration Still insoluble check_dmso_conc Is final DMSO conc. <0.5%? check_dilution->check_dmso_conc determine_kinetic_sol Determine kinetic solubility check_dmso_conc->determine_kinetic_sol Yes prepare_fresh Prepare fresh stock solution check_stock_age->prepare_fresh No check_storage Verify proper storage (-80°C, single-use aliquots) check_stock_age->check_storage Yes prepare_fresh->check_storage

Caption: Troubleshooting workflow for dissolving this compound.

References

"optimizing reaction conditions for the synthesis of 2-Amino-4,5-diphenylthiazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-4,5-diphenylthiazole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?

A: Low or no yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Purity of Reactants: The purity of starting materials is crucial. 2-Aminothiophenols, if used, are particularly susceptible to oxidation. Ensure that your α-haloketone (or the ketone and halogenating agent) and thiourea are of high purity. It is recommended to use freshly purified reactants if possible.

  • Reaction Temperature: The reaction temperature may not be optimal. While many procedures call for reflux, the ideal temperature can vary based on the specific substrates and solvent used. If the reaction is not proceeding at a lower temperature, a gradual increase may be necessary. Conversely, excessively high temperatures can sometimes lead to the formation of side products.[1]

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2][3] If starting material is still present after the initially planned duration, extend the reaction time.

  • Inefficient Halogenation (for in-situ methods): If you are generating the α-haloketone in-situ (e.g., from a ketone and NBS or iodine), this step might be inefficient. Ensure the correct stoichiometry of the halogenating agent and consider optimizing the conditions for this initial step.

  • Catalyst Issues: The choice and amount of catalyst are critical. For syntheses employing a catalyst, such as citric acid or iodine, ensure it is active and used in the correct proportion.[4][5][6][7][8]

  • pH of the Reaction Medium: For the Hantzsch thiazole synthesis, the pH can influence the reaction. Acidic conditions can sometimes alter the regioselectivity of the condensation, potentially leading to different isomers.[9] If the reaction medium becomes non-acidic, the formation of the intermediate may be hindered, stopping the reaction.[10]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (T, t) start->check_conditions check_reagents Assess Stoichiometry & Catalyst start->check_reagents monitor_tlc Monitor Reaction by TLC check_purity->monitor_tlc optimize_temp Optimize Temperature check_conditions->optimize_temp extend_time Extend Reaction Time check_conditions->extend_time adjust_reagents Adjust Reagent Ratios or Catalyst Loading check_reagents->adjust_reagents success Improved Yield monitor_tlc->success Reaction progresses failure Persistent Low Yield monitor_tlc->failure No improvement optimize_temp->monitor_tlc extend_time->monitor_tlc adjust_reagents->monitor_tlc SynthesisWorkflow start Start reactants Combine α-haloketone, thiourea, and solvent in a flask start->reactants reflux Heat to reflux reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor For specified time monitor->reflux Incomplete quench Quench reaction in ice water monitor->quench Complete concentrate Concentrate under reduced pressure quench->concentrate precipitate Basify with NaOH to precipitate product concentrate->precipitate isolate Filter and dry the solid product precipitate->isolate end End isolate->end

References

"preventing degradation of 2-Amino-4,5-diphenylthiazole during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Amino-4,5-diphenylthiazole during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] For extended storage, maintaining a temperature of -20°C can preserve the compound's integrity for at least four years.[4] It is crucial to protect the compound from exposure to light and heat.[1]

Q2: How should I store solutions of this compound?

A2: Aqueous solutions of 2-aminothiazole derivatives are prone to degradation and should ideally be used fresh. It is not recommended to store aqueous solutions for more than one day.[4] If you need to store solutions for a short period, use an organic solvent like DMSO and store at -20°C. Studies have shown that decomposition in DMSO is minimal at -20°C over two months.[5]

Q3: What materials should be avoided for storing this compound?

A3: Avoid storing this compound in containers or environments that expose it to strong oxidizing agents, strong acids or bases, acid anhydrides, and acid chlorides, as these can promote degradation.[2][6]

Q4: What are the potential degradation pathways for this compound?

A4: While specific data for this compound is limited, related aminothiazole derivatives are known to degrade via several pathways, including:

  • Photodegradation: UV light can induce cleavage of the thiazole ring.[2]

  • Hydrolysis: In aqueous solutions, 4-aminothiazoles can undergo tautomerization to the less stable thiazoline form, which is then susceptible to hydrolysis and ring opening.[7]

  • Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of sulfoxides.

Q5: Are there any known stabilizers for this compound?

A5: Specific stabilizers for this compound are not well-documented in publicly available literature. However, general strategies to enhance stability include storing the compound in its solid form under recommended conditions and protecting it from light and incompatible chemicals. For solutions, using anhydrous organic solvents and storing at low temperatures is advisable.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after storing my this compound sample.

Potential Cause Troubleshooting Steps
Photodegradation 1. Verify Storage: Ensure the compound was stored in a light-protected container (e.g., amber vial). 2. Minimize Exposure: During sample preparation and analysis, minimize exposure to direct light. 3. Confirm Identity: If possible, use mass spectrometry (MS) to identify the impurity. Photodegradation may lead to ring-cleaved products.
Hydrolysis 1. Check Solvent: Confirm that the solvent used for storage and analysis was anhydrous. 2. Aqueous Contamination: If aqueous buffers were used, prepare fresh solutions and analyze immediately. 4-aminothiazoles are known to be unstable in aqueous media.[7] 3. pH Effects: Assess the pH of your sample solution. Strong acidic or basic conditions can accelerate hydrolysis.
Oxidation 1. Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas (e.g., argon, nitrogen). 2. Avoid Contaminants: Ensure solvents and containers are free from oxidizing impurities.
Thermal Degradation 1. Confirm Storage Temperature: Verify that the compound was stored at the recommended temperature (-20°C for long-term). 2. Avoid High Temperatures: During sample preparation, avoid excessive heating.

Data Summary

Table 1: Recommended Storage Conditions for Aminothiazole Derivatives

Form Condition Temperature Duration Reference
SolidCool, dry, well-ventilated, protected from light and heatRoom Temperature (short-term)Not specified[1][2][3]
SolidTightly sealed container-20°C≥ 4 years[4]
Aqueous SolutionFreshly preparedNot Recommended for Storage≤ 1 day[4]
DMSO SolutionTightly sealed, protected from light-20°CUp to 2 months[5]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating analytical method. Here is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 80°C) for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and an unstressed control sample using a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector. The method should be capable of separating the parent compound from all degradation products.

Visualizations

cluster_storage Optimal Storage cluster_conditions Conditions Solid Compound Solid Compound Cool & Dry Cool & Dry Solid Compound->Cool & Dry Dark (Light-Protected) Dark (Light-Protected) Solid Compound->Dark (Light-Protected) Solution Solution Solution->Dark (Light-Protected) Inert Atmosphere Inert Atmosphere Solution->Inert Atmosphere -20°C -20°C Solution->-20°C

Caption: Recommended Storage Conditions.

cluster_degradation Potential Degradation Pathways This compound This compound Photodegradation (UV Light) Photodegradation (UV Light) This compound->Photodegradation (UV Light) Thiazole Ring Cleavage Hydrolysis (Aqueous Media) Hydrolysis (Aqueous Media) This compound->Hydrolysis (Aqueous Media) Tautomerization & Ring Opening Oxidation Oxidation This compound->Oxidation Ring Oxidation/Opening Carbodiimides & Other Fragments Carbodiimides & Other Fragments Photodegradation (UV Light)->Carbodiimides & Other Fragments Ring-Opened Products Ring-Opened Products Hydrolysis (Aqueous Media)->Ring-Opened Products Sulfoxides / Ring-Opened Products Sulfoxides / Ring-Opened Products Oxidation->Sulfoxides / Ring-Opened Products

Caption: Potential Degradation Pathways.

start Start: Unexpected Peak in Chromatogram q1 Was the sample exposed to light? start->q1 a1_yes Potential Photodegradation. Store in amber vials and minimize light exposure. q1->a1_yes Yes q2 Was the sample in an aqueous or non-anhydrous solvent? q1->q2 No a2_yes Potential Hydrolysis. Use fresh solutions and anhydrous solvents. q2->a2_yes Yes q3 Was the sample stored at elevated temperatures? q2->q3 No a3_yes Potential Thermal Degradation. Store at recommended cool temperatures. q3->a3_yes Yes end_node Consider oxidative degradation. Use inert atmosphere for storage. q3->end_node No

Caption: Troubleshooting Degradation Issues.

References

Technical Support Center: Scale-up Synthesis of 2-Amino-4,5-diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-4,5-diphenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and is it suitable for scale-up?

A1: The most prevalent method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] For this compound, the typical starting materials are 2-bromo-1,2-diphenylethanone (also known as desyl bromide) and thiourea. The Hantzsch synthesis is generally high-yielding and straightforward to perform on a lab scale.[3] However, scaling up this reaction presents several challenges that require careful consideration, including reaction exothermicity, reagent addition, product isolation, and impurity control.

Q2: What are the primary safety concerns when scaling up the Hantzsch synthesis of this compound?

A2: The primary safety concern is the management of reaction exothermicity. The condensation reaction can be exothermic, and on a large scale, heat dissipation is less efficient than in a laboratory setting.[4] This can lead to a rapid increase in temperature, potentially causing solvent to boil, increasing pressure, and leading to undesired side reactions or decomposition. A thorough thermal hazard evaluation is essential before attempting a large-scale reaction.

Q3: How can the yield and purity of this compound be optimized during scale-up?

A3: Optimization for scale-up involves a multi-faceted approach. Key parameters to control include reaction temperature, solvent selection, and catalyst use.[5] Greener synthesis approaches, such as using water as a solvent or employing reusable catalysts like silica-supported tungstosilisic acid, can also enhance yield and simplify purification.[1][6] Microwave-assisted synthesis has shown promise in reducing reaction times and improving yields on a smaller scale, and principles from these studies can inform process optimization.[7] Careful control of reagent stoichiometry and addition rates is also critical to minimize side product formation.

Q4: What are common impurities in the synthesis of this compound and how can they be controlled?

A4: Impurity profiling is a critical aspect of drug development.[8] In the Hantzsch synthesis, common impurities can arise from side reactions due to high temperatures or incorrect stoichiometry.[5] The profile of impurities can also be affected by the synthesis, purification, crystallization, and storage conditions of the bulk material.[9] Thorough analysis using techniques like HPLC and mass spectrometry is necessary to identify and quantify impurities. Control strategies include optimizing reaction conditions to minimize their formation and developing robust purification protocols.

Q5: What are the best practices for the crystallization and isolation of this compound at an industrial scale?

A5: Crystallization is a crucial step for purification and for obtaining the desired physical properties of the final product. On a large scale, controlling the crystallization process is vital to ensure batch-to-batch consistency. This includes managing the cooling rate, agitation, and solvent system. The potential for polymorphism, where the compound can exist in different crystalline forms, should be investigated as it can impact solubility, stability, and bioavailability.[10][11] The isolation of the product is typically achieved through filtration, and the efficiency of this step depends on the crystal size and morphology.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent. - Suboptimal reaction temperature. - Ineffective or no catalyst. - Poor quality of starting materials. - Incorrect stoichiometry.- Screen different solvents such as ethanol, methanol, or solvent mixtures.[5] - Optimize the reaction temperature; refluxing is common, but a lower temperature with a longer reaction time might be necessary at scale to control exotherms.[5] - While often run without a catalyst, acidic or basic catalysts can sometimes be beneficial.[5] - Ensure the purity of 2-bromo-1,2-diphenylethanone and thiourea. - Verify the molar ratios of your reactants.
Formation of Impurities or Side Products - Reaction temperature is too high or reaction time is too long. - Incorrect pH of the reaction mixture. - Presence of reactive functional groups on starting materials leading to side reactions.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[5] - Adjust the pH; some Hantzsch syntheses show improved regioselectivity under acidic conditions.[5] - Ensure starting materials are free from reactive impurities.
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Formation of a complex mixture of products. - Catalyst is difficult to remove from the product.- After reaction completion, attempt to precipitate the product by adding a non-solvent or by carefully controlled cooling. - Employ column chromatography for purification if necessary, though this is less ideal for large-scale production. - If a catalyst is used, select one that is easily separable, such as a solid-supported catalyst.[6]
Runaway Reaction (Exotherm) - Poor heat dissipation at a large scale. - Reagent addition is too fast.- Conduct a reaction calorimetry study to understand the thermal profile of the reaction. - Ensure the reactor has adequate cooling capacity. - Control the rate of addition of one of the reagents (e.g., the α-haloketone) to manage the rate of heat generation.
Inconsistent Crystal Form (Polymorphism) - Variations in crystallization conditions (solvent, temperature, cooling rate).- Develop a robust crystallization protocol with well-defined parameters. - Characterize the crystal forms obtained under different conditions using techniques like XRD and DSC.[10]

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1,2-diphenylethanone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.

  • Reaction: Heat the mixture to reflux and stir for the required time (typically monitored by TLC until the starting material is consumed).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the reaction mixture can be poured into water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., cold ethanol or water) to remove impurities.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Scale-up Considerations for Synthesis

When scaling up the synthesis, the following modifications to the general protocol are crucial:

  • Reactor: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control.

  • Reagent Addition: Instead of adding all reagents at once, consider adding a solution of 2-bromo-1,2-diphenylethanone portion-wise or via a dropping funnel to a heated suspension of thiourea in the solvent. This allows for better control of the reaction exotherm.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reactor.

  • Crystallization: Develop a controlled cooling profile for crystallization to ensure consistent crystal size and form. Seeding the solution with a small amount of pure product can aid in controlling crystallization.

  • Filtration and Drying: Use a filter press or centrifuge for large-scale filtration. The product should be dried in a vacuum oven at a controlled temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

ParameterLaboratory ScalePilot/Industrial ScaleKey Considerations for Scale-up
Batch Size Milligrams to GramsKilograms to TonsHeat and mass transfer limitations become significant.
Reactor Round-bottom flaskJacketed, agitated reactorSurface area to volume ratio decreases, affecting heat transfer.
Heating/Cooling Heating mantle, ice bathJacket with heat transfer fluidPrecise temperature control is critical to manage exotherms and ensure consistent product quality.
Reagent Addition All at onceControlled addition (e.g., dropwise)To manage reaction rate and heat generation.
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing is crucial for homogeneity and heat transfer.
Work-up Precipitation, filtrationControlled crystallization, centrifugationTo ensure consistent particle size, purity, and ease of isolation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (2-bromo-1,2-diphenylethanone, Thiourea) reaction Hantzsch Condensation (Heating/Reflux) start->reaction solvent Solvent (e.g., Ethanol) solvent->reaction cooling Cooling & Precipitation reaction->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Pure this compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impurities temp Suboptimal Temperature start->temp time Incorrect Reaction Time start->time reagents Poor Reagent Quality start->reagents solvent Wrong Solvent start->solvent optimize_temp Optimize Temperature temp->optimize_temp Adjust monitor_rxn Monitor Reaction (TLC/HPLC) time->monitor_rxn Implement check_reagents Verify Reagent Purity reagents->check_reagents Analyze screen_solvents Screen Solvents solvent->screen_solvents Test end Successful Synthesis optimize_temp->end Improved Result monitor_rxn->end Improved Result check_reagents->end Improved Result screen_solvents->end Improved Result

Caption: Troubleshooting logic for low yield or impurity formation.

References

"minimizing impurities in the synthesis of 2-Amino-4,5-diphenylthiazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Amino-4,5-diphenylthiazole. Our aim is to facilitate the minimization of impurities and optimization of reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.

FAQs

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1,2-diphenylethanone (also known as desyl bromide), with thiourea. The mechanism proceeds via the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

Q2: I am experiencing a low yield of my desired product. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can be attributed to several factors. Troubleshooting should focus on optimizing reaction conditions. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.[2] For instance, using ethanol or methanol as a solvent and refluxing the reaction mixture is a common practice.[3] Additionally, ensuring the purity of the starting materials, 2-bromo-1,2-diphenylethanone and thiourea, is crucial as impurities can lead to unwanted side reactions.[2] Verifying the correct stoichiometry of the reactants is also essential.[2]

Q3: I am observing significant impurity formation in my reaction. What are the common byproducts and how can I minimize them?

A3: Impurity formation is a common challenge in the Hantzsch synthesis. Potential side products can arise from unreacted starting materials or the formation of isomers and other byproducts. To minimize these, it is important to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating, which can lead to degradation or side reactions.[2][3] Adjusting the pH of the reaction mixture can also influence the outcome, with some variations of the Hantzsch synthesis showing improved regioselectivity under specific pH conditions.[2]

Q4: What are the best practices for purifying the crude this compound product?

A4: After the reaction is complete, the crude product can often be precipitated by pouring the reaction mixture into cold water.[3] The collected solid can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[4][5] Washing the crude product with a solvent like diethyl ether can help remove unreacted starting materials.[4] For more complex impurity profiles, column chromatography may be necessary.[2]

Q5: How can I confirm the identity and purity of my final product?

A5: The structure and purity of the synthesized this compound should be confirmed using various analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and potential outcomes for the Hantzsch synthesis of 2-amino-4-arylthiazoles, which can serve as a reference for optimizing the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
α-Haloketone 2-bromo-1,2-diphenylethanone2-bromo-1,2-diphenylethanone2-bromo-1,2-diphenylethanone
Thioamide ThioureaThioureaThiourea
Solvent EthanolMethanolEthanol/Water
Temperature RefluxReflux70°C
Reaction Time 3 - 5 hours4 hours2 hours
Catalyst NoneNoneNone
Reported Yield ~65-80%~70%~75%
Primary Impurities Unreacted starting materials, potential isomeric byproductsUnreacted starting materialsUnreacted starting materials

Note: This data is representative and may vary based on the specific experimental setup and scale.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-4,5-diarylthiazoles.[3]

Materials:

  • 2-bromo-1,2-diphenylethanone (desyl bromide)

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-bromo-1,2-diphenylethanone (1.0 eq.) in absolute ethanol (approximately 100 mL for 15g of the ketone).

  • Add thiourea (1.1 eq.) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water.

  • After removing most of the ethanol under reduced pressure, basify the residual solution to a pH of 7-8 using a 10% NaOH solution. A solid precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the crude product.

  • For further purification, recrystallize the crude product from methanol or an ethanol/water mixture.[3]

Visualizations

Diagrams of Key Processes

Synthesis_Pathway reactant reactant intermediate intermediate product product reagent reagent A 2-bromo-1,2-diphenylethanone C S-alkylation Intermediate A->C + Thiourea B Thiourea B->C D Cyclization Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration

Caption: Hantzsch synthesis pathway for this compound.

Impurity_Formation cluster_conditions Contributing Factors main_path main_path side_path side_path impurity impurity condition condition start 2-bromo-1,2-diphenylethanone + Thiourea product This compound start->product Desired Reaction unreacted_ketone Unreacted 2-bromo-1,2-diphenylethanone start->unreacted_ketone Incomplete Reaction unreacted_thiourea Unreacted Thiourea start->unreacted_thiourea Incomplete Reaction side_product Isomeric Byproducts/ Degradation Products product->side_product Side Reactions C1 Suboptimal Temperature C2 Incorrect Stoichiometry C3 Prolonged Reaction Time

Caption: Potential pathways for impurity formation.

Troubleshooting_Workflow problem problem check check action action result result A Low Yield or High Impurity B Check Reaction Conditions A->B C Check Starting Material Purity A->C D Optimize Temperature & Time B->D E Verify Stoichiometry B->E F Purify Starting Materials C->F G Monitor with TLC D->G E->G F->G H Improved Yield & Purity G->H

Caption: Troubleshooting workflow for synthesis optimization.

References

"addressing batch-to-batch variability in 2-Amino-4,5-diphenylthiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address batch-to-batch variability in the synthesis of 2-Amino-4,5-diphenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key steps?

A1: The most prevalent method is the Hantzsch thiazole synthesis.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. For this compound, the process starts with a 1,2-diaryl-ethanone (like benzoin), which is first brominated to create an α-bromoketone intermediate. This intermediate then reacts with thiourea in a solvent such as ethanol under reflux to form the final 2-aminothiazole heterocycle.[2]

Q2: What are the primary sources of batch-to-batch variability in this synthesis?

A2: Batch-to-batch variability can stem from several factors:

  • Purity of Starting Materials: The quality of the 1,2-diphenylethanone precursor, brominating agent, and thiourea is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Inconsistent control over temperature, reaction time, and stirring rate can significantly affect reaction kinetics and impurity profiles.

  • Work-up and Purification: Variations in pH adjustment during work-up, choice of recrystallization solvent, and cooling rates can impact product purity, crystal morphology, and overall yield.[3]

Q3: How can I ensure the quality and consistency of my starting materials?

A3: It is crucial to characterize your starting materials before use. Use techniques like Nuclear Magnetic Resonance (NMR) to confirm structure, Fourier-Transform Infrared Spectroscopy (FT-IR) to check for functional groups, and melting point analysis to assess purity.[1][3] For solvents, ensure they are anhydrous, as water can interfere with the reaction.[4]

Q4: What are the recommended analytical methods for final product characterization and purity assessment?

A4: A combination of techniques is recommended for comprehensive analysis. FT-IR, ¹H NMR, and Mass Spectrometry are essential for structural confirmation.[1] For quantitative analysis of purity and identification of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5] Thin Layer Chromatography (TLC) is a valuable tool for monitoring reaction progress.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than reported in the literature, or it varies widely between batches. What are the likely causes?

A: Low and inconsistent yields are common issues that can often be traced back to several key areas:

  • Incomplete Bromination: The initial bromination of the 1,2-diaryl-ethanone precursor must go to completion. Monitor this step using TLC. An incomplete reaction means less α-bromoketone is available for the main cyclization, directly reducing the theoretical yield.

  • Sub-optimal Temperature Control: The cyclization reaction is typically run at reflux.[2] Ensure the temperature is consistent and maintained for the recommended duration. Temperatures that are too low can lead to an incomplete reaction, while excessive heat might cause degradation of reactants or products.

  • Stoichiometry of Reactants: Precisely measure the molar ratios of your reactants. An excess of thiourea is sometimes used, but significant deviations from the optimal ratio can affect the reaction outcome.

  • Inefficient Work-up: During work-up, the reaction mixture is often basified to precipitate the product.[2] Ensure the pH is adjusted correctly and consistently across batches. Improper pH can lead to the loss of product in the aqueous phase.

  • Purification Losses: Significant material can be lost during recrystallization if the wrong solvent is chosen or if too much solvent is used. Perform small-scale solubility tests to find an optimal solvent system where the product is soluble at high temperatures but poorly soluble at room or cold temperatures.

Problem: Product Impurity

Q: My final product shows significant impurities by NMR or HPLC analysis. What are common side products and how can I minimize them?

A: Impurities often consist of unreacted starting materials or side products from competing reaction pathways.

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Consider increasing the reaction time or temperature moderately. Ensure efficient mixing to maximize contact between reactants.

  • Side Products from Thiourea: Thiourea can participate in side reactions. Using purified thiourea and maintaining strict temperature control can minimize the formation of these byproducts.

  • Dehalogenation: The α-bromoketone intermediate can sometimes undergo dehalogenation, especially if the work-up conditions are too harsh or prolonged.[6]

  • Improving Purity:

    • Thorough Washing: After filtration, wash the crude product thoroughly with water to remove inorganic salts and then with a cold non-polar solvent like diethyl ether to remove unreacted acetophenone or benzoin precursors.[4]

    • Optimized Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, is crucial for removing impurities.[3][4] If a single solvent is ineffective, consider a two-solvent system.

Problem: Poor Product Characteristics

Q: My final product is an off-color oil or an amorphous powder instead of the expected crystalline solid. What could be the issue?

A: The physical appearance of the product is a key indicator of purity.

  • Discoloration: A dark or brown product may indicate the presence of residual iodine if it was used as a catalyst or in the synthesis of the precursor.[4] It can also suggest product degradation due to excessive heat or prolonged exposure to acidic conditions. Ensure the work-up is performed promptly after the reaction is complete.

  • Oily Product: An oily or non-crystalline product often points to the presence of impurities that are inhibiting crystallization. This could be residual solvent or organic byproducts. Try re-dissolving the product in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) dropwise to precipitate the pure compound.

  • Recrystallization Technique: The rate of cooling during recrystallization affects crystal size and purity. Slow, undisturbed cooling generally yields larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.

Data Presentation

Table 1: Potential Impact of Reaction Parameters on Synthesis Outcome

ParameterPotential Issue if DeviatedRecommended ActionExpected Outcome
Purity of Benzoin Presence of benzaldehyde or other impurities leads to side reactions.Recrystallize commercial benzoin from ethanol before use.Increased yield and purity.
Reaction Temperature Too low: Incomplete reaction. Too high: Degradation, side products.Maintain a consistent reflux temperature using a heating mantle with a controller.Optimized reaction rate and minimized byproducts.
Reaction Time Too short: Incomplete conversion. Too long: Increased impurity formation.Monitor reaction progress by TLC every 2-3 hours.[3]Determine the optimal time for maximum product formation.
pH of Work-up Too low: Product remains protonated and soluble. Too high: Potential for base-catalyzed side reactions.Adjust pH carefully to 7-8 using a dilute base solution (e.g., 10% NaOH or NH₄OH).[2]Maximized precipitation of the crude product.
Recrystallization Solvent Poor choice leads to low recovery or ineffective purification.Test solubility in various alcohols (methanol, ethanol) or solvent mixtures.High recovery of pure, crystalline product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Hantzsch synthesis method.[2]

  • Preparation of α-bromoketone:

    • In a round-bottom flask protected from light, dissolve 1,2-diphenylethanone (1 equivalent) in a suitable solvent like dichloromethane or ethanol at 0 °C.

    • Slowly add pyridinium tribromide (1 equivalent) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

    • Perform an aqueous work-up to remove the pyridinium byproduct and evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1,2-diphenylethanone. Use this intermediate directly in the next step.

  • Cyclocondensation Reaction:

    • To a round-bottom flask, add the crude 2-bromo-1,2-diphenylethanone (1 equivalent), thiourea (1.1 equivalents), and 95% ethanol.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 5-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Isolation:

    • Reduce the volume of ethanol under reduced pressure.

    • Pour the remaining mixture into ice-cold water.

    • Basify the solution to a pH of 7-8 using a 10% sodium hydroxide or ammonium hydroxide solution to precipitate the solid product.[2]

    • Filter the resulting solid using a Büchner funnel, wash it thoroughly with cold water, and allow it to air dry.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dry this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) to the flask.[4]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize precipitation.

  • Filter the purified crystals, wash with a small amount of ice-cold solvent, and dry under vacuum.

  • Characterize the final product by melting point, FT-IR, and NMR.

Visualizations

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis A Starting Materials (Benzoin, Brominating Agent, Thiourea) B Bromination (Formation of α-bromoketone) A->B C Cyclocondensation (Reaction with Thiourea) B->C D Work-up (Quenching & pH Adjustment) C->D E Filtration (Isolate Crude Product) D->E F Recrystallization E->F G Characterization (NMR, FT-IR, MS, MP) F->G G Start Unsatisfactory Result LowYield Low or Inconsistent Yield Start->LowYield HighImpurity High Impurity Level Start->HighImpurity PoorChars Poor Product Quality (Oily, Off-color) Start->PoorChars CheckPurity Check Purity of Starting Materials LowYield->CheckPurity CheckTemp Verify Reaction Temperature & Time LowYield->CheckTemp CheckWorkup Optimize Work-up pH & Procedure LowYield->CheckWorkup IncompleteRxn Incomplete Reaction? (Monitor by TLC) HighImpurity->IncompleteRxn OptimizePurification Optimize Recrystallization (Solvent, Technique) HighImpurity->OptimizePurification Degradation Check for Degradation (Excess Heat/Time) PoorChars->Degradation Residuals Impurities Inhibiting Crystallization PoorChars->Residuals

References

Technical Support Center: Purification of 2-Aminothiazole Using Sulfurous Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-aminothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions regarding the purification of 2-aminothiazole via its sulfurous acid adduct.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying 2-aminothiazole using sulfurous acid?

This purification method is based on the reaction of 2-aminothiazole with sulfur dioxide (in the form of sulfurous acid) to form a water-insoluble bisulfite adduct. This adduct precipitates from the aqueous solution, leaving soluble impurities behind. The purified 2-aminothiazole is then recovered by decomposing the adduct.

Q2: What are the typical starting materials for 2-aminothiazole synthesis that may require this purification?

Commonly, 2-aminothiazole is synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone (like chloroacetaldehyde or its equivalents such as 1,2-dichloro-1-ethoxyethane) with a thioamide (such as thiourea).[1][2][3] Crude 2-aminothiazole from this synthesis often contains unreacted starting materials and byproducts that necessitate purification.

Q3: What level of purity and yield can be expected with this method?

The literature suggests that this method can achieve a "practically quantitative yield" and a "product of high purity". While specific percentages are not always provided, HPLC analysis is a suitable method for determining the purity of the final product, with purities exceeding 97% being reported for aminothiazole derivatives.[4][5]

Q4: Is it necessary to use sulfur dioxide gas directly?

No, the sulfurous acid can be generated in situ. You can use sodium bisulfite or sodium metabisulfite in the reaction mixture instead of bubbling sulfur dioxide gas.

Q5: How is the purified 2-aminothiazole recovered from the bisulfite adduct?

The 2-aminothiazole-sulfurous acid adduct is typically decomposed by treatment with a strong mineral acid, such as sulfuric acid, followed by neutralization to liberate the free base. It is important to avoid strongly basic conditions during regeneration as this can lead to lower yields.

Experimental Protocols

Protocol 1: Purification of 2-Aminothiazole via Sulfurous Acid Adduct Formation

This protocol describes the purification of crude 2-aminothiazole by precipitation as its sulfurous acid adduct.

Materials:

  • Crude 2-aminothiazole solution

  • Sulfur dioxide (gas) or Sodium bisulfite/metabisulfite

  • Sodium carbonate or Sodium hydroxide (for pH adjustment)

  • Sulfuric acid (for adduct decomposition)

  • Water

  • Filter paper

  • Reaction vessel with heating and cooling capabilities

  • pH meter

Procedure:

  • Preparation of Crude Solution:

    • If starting from a crude reaction mixture, neutralize the acidic solution to a pH of approximately 4 using sodium carbonate or sodium hydroxide. This will provide an aqueous solution of 2-aminothiazole hydrochloride.

  • Adduct Formation:

    • Method A (Using Sulfur Dioxide): Heat the aqueous solution of 2-aminothiazole to about 80-90°C. Pass a stream of sulfur dioxide gas through the solution until an excess is present.

    • Method B (Using Bisulfite Salt): To the crude 2-aminothiazole solution, add sodium bisulfite or metabisulfite. An excess of the bisulfite reagent is recommended. Heat the mixture to 70-90°C. An exothermic reaction may be observed.

  • Precipitation and Isolation:

    • After the addition of the sulfurous acid source, cool the reaction mixture to room temperature or below to facilitate the precipitation of the 2-aminothiazole-sulfurous acid adduct.

    • Collect the precipitate by filtration.

    • Wash the filter cake with cold water to remove any remaining soluble impurities.

    • Dry the isolated adduct.

  • Decomposition of the Adduct and Recovery of Pure 2-Aminothiazole:

    • Suspend the dried adduct in water.

    • Carefully add a strong mineral acid, such as sulfuric acid, and heat the mixture to decompose the adduct and liberate 2-aminothiazole.

    • Neutralize the solution to precipitate the purified 2-aminothiazole.

    • Filter the purified product, wash with cold water, and dry.

Visualizing the Workflow

PurificationWorkflow Workflow for 2-Aminothiazole Purification cluster_prep Crude Product Preparation cluster_purification Purification cluster_recovery Product Recovery start Crude 2-Aminothiazole Solution neutralize Neutralize to pH ~4 (if acidic) start->neutralize add_so2 Add Sulfurous Acid Source (SO2 gas or NaHSO3) neutralize->add_so2 heat Heat to 70-90°C add_so2->heat cool Cool to Precipitate Adduct heat->cool filter_adduct Filter and Wash Adduct cool->filter_adduct decompose Decompose Adduct (with H2SO4 and heat) filter_adduct->decompose neutralize_final Neutralize to Precipitate Pure 2-Aminothiazole decompose->neutralize_final filter_final Filter and Dry Pure Product neutralize_final->filter_final end Purified 2-Aminothiazole filter_final->end

Caption: Workflow for the purification of 2-aminothiazole.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Precipitation of the Adduct - Insufficient amount of sulfurous acid.- pH of the solution is too acidic or too basic.- Temperature is too high for precipitation.- Concentration of 2-aminothiazole is too low.- Ensure an excess of sulfur dioxide or bisulfite is used.- Adjust the pH to be within the optimal range for adduct formation.- Ensure the solution is adequately cooled after the reaction.- If possible, concentrate the initial solution of crude 2-aminothiazole.
Product is Contaminated with Impurities - Incomplete precipitation of the adduct, leaving some 2-aminothiazole in the mother liquor with impurities.- Inefficient washing of the precipitated adduct.- Co-precipitation of impurities.- Optimize the precipitation conditions (temperature, pH, concentration) to maximize adduct formation.- Ensure thorough washing of the filter cake with cold water.- Consider redissolving the adduct and re-precipitating it for higher purity.
Low Yield of Purified 2-Aminothiazole - Incomplete decomposition of the bisulfite adduct.- Loss of product during filtration and washing steps.- Decomposition of 2-aminothiazole during the recovery step.- Ensure complete decomposition of the adduct by using sufficient strong acid and adequate heating.- Minimize losses by carefully transferring materials and using appropriate filter pore sizes.- Avoid excessive heating or strongly basic conditions during the final neutralization and isolation steps.
Difficulty in Filtering the Precipitate - The precipitate is too fine or gelatinous.- Allow the precipitate to age by stirring for a longer period at a lower temperature before filtration.- Consider using a filter aid if the precipitate clogs the filter paper.

Data Presentation

While precise quantitative data from a single source is limited, the following table summarizes the expected outcomes based on available literature. Researchers should perform their own analytical validation.

Parameter Crude 2-Aminothiazole Purified 2-Aminothiazole (via Sulfurous Acid) Analytical Method
Purity Variable, contains unreacted starting materials and byproducts.High purity, with expectations of >97%.[4][5]HPLC-UV[4][5][6]
Yield N/A"Practically quantitative"Gravimetric analysis, HPLC quantification
Appearance Often a colored or impure solid/solution.Typically a crystalline solid.Visual Inspection

Signaling Pathways and Logical Relationships

The purification process relies on a reversible chemical equilibrium. The logical relationship can be visualized as follows:

LogicalRelationship Logical Relationship of the Purification Process Crude Crude 2-Aminothiazole (in aqueous solution with impurities) Adduct Insoluble 2-Aminothiazole-Sulfurous Acid Adduct (precipitated) Crude->Adduct + Sulfurous Acid (Precipitation) Adduct->Crude Solubilization (Shift in Equilibrium) Purified Purified 2-Aminothiazole (in solution) Adduct->Purified + Strong Acid & Heat (Decomposition) FinalProduct Pure Crystalline 2-Aminothiazole Purified->FinalProduct Neutralization & Isolation

Caption: Equilibrium and steps in the purification process.

References

Validation & Comparative

Validating Anticancer Potential: A Comparative Guide to 2-Amino-4,5-diphenylthiazole via MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of 2-Amino-4,5-diphenylthiazole and its derivatives, with a focus on validation using the MTT assay. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed research decisions.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential, including significant anticancer properties.[1][2][3] Derivatives of 2-aminothiazole have demonstrated the ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.[4] This guide focuses on this compound and related structures, offering a comparative analysis of their cytotoxic effects as determined by the widely used MTT assay.

Comparative Anticancer Activity: In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-amino-4-phenylthiazole derivatives against various human cancer cell lines, providing a benchmark for the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineIC50 Value (µM)
Compound 5b (a 2-amino-4-phenylthiazole derivative) HT29 (Colon Cancer)2.01[8][9][10][11]
A549 (Lung Cancer)-
HeLa (Cervical Cancer)-
Karpas299 (Lymphoma)-
Compound 20 (a 2-aminothiazole derivative) H1299 (Lung Cancer)4.89[1]
SHG-44 (Glioma)4.03[1]
Compound 27 (a ureido-substituted 4-phenylthiazole analog) HepG2 (Liver Cancer)0.62 ± 0.34[8]
Sorafenib (Reference Drug) HepG2 (Liver Cancer)1.62 ± 0.27[8]
2-amino thiazole (3) MCF-7 (Breast Cancer)80.13 (24h), 71.03 (48h), 59.24 (72h) µg/ml[12]
AGS (Gastric Cancer)75.03 (24h), 38.12 (48h), 28.01 (72h) µg/ml[12]

Experimental Protocol: MTT Assay

The following is a detailed methodology for performing the MTT assay to evaluate the cytotoxic effects of compounds like this compound.[5][6][7][13]

Materials:

  • This compound (or derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals[6]

  • Appropriate cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Dilution Compound Dilution Compound Dilution->Compound Addition Incubation (24-72h) Incubation (24-72h) Compound Addition->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation Signaling_Pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative Akt Akt 2-Aminothiazole Derivative->Akt Inhibits Apoptosis Apoptosis 2-Aminothiazole Derivative->Apoptosis Induces Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

References

A Comparative Analysis of 2-Amino-4,5-diphenylthiazole Derivative (5a8) and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of a promising 2-amino-4,5-diarylthiazole derivative, compound 5a8, and the established antifungal agent, fluconazole, against the opportunistic fungal pathogen Candida albicans. The following sections present a detailed analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Data Presentation: In Vitro Antifungal Activity

The antifungal efficacy of compound 5a8 and fluconazole was assessed against a fluconazole-sensitive strain and several fluconazole-resistant clinical isolates of Candida albicans. The Minimum Inhibitory Concentration required to inhibit 80% of fungal growth (MIC80) was determined for each compound.

CompoundFLC-Sensitive Strain (186382) MIC80 (µM)FLC-Resistant Strain (4935) MIC80 (µM)FLC-Resistant Strain (5122) MIC80 (µM)FLC-Resistant Strain (5172) MIC80 (µM)FLC-Resistant Strain (5272) MIC80 (µM)
5a8 919393939
Fluconazole 726521452

Data sourced from a study on the synthesis and anti-Candida albicans activity of 2-amino-4,5-diarylthiazole derivatives.[1]

Key Observations:

  • Against the fluconazole-sensitive strain, compound 5a8 demonstrated comparable activity to fluconazole.[1]

  • Notably, compound 5a8 exhibited significant activity against fluconazole-resistant strains of C. albicans, in some cases showing a lower MIC80 than fluconazole itself.[1]

Mechanism of Action

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole, a member of the triazole class of antifungals, exerts its effect by targeting a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[2] Specifically, it inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2] This inhibition disrupts the conversion of lanosterol to ergosterol, a vital component for maintaining the structural integrity and fluidity of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols lead to the arrest of fungal growth and cell death.

fluconazole_mechanism acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51/Erg11) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane fluconazole Fluconazole fluconazole->cyp51 Inhibits cyp51->ergosterol disrupted_membrane Disrupted Fungal Cell Membrane (Growth Inhibition) cyp51->disrupted_membrane

Fluconazole's inhibition of ergosterol biosynthesis.
2-Amino-4,5-diphenylthiazole Derivative (5a8): A Multi-Targeted Approach

The precise mechanism of action for compound 5a8 is still under investigation; however, molecular docking studies have provided valuable insights into its potential targets.[1][3] These in silico analyses suggest that 5a8 may interact with multiple key proteins in C. albicans, including:

  • Lanosterol 14α-demethylase (CYP51): Similar to fluconazole, compound 5a8 is predicted to bind to CYP51, the primary target of azole antifungals. This suggests a potential overlap in their mechanisms of action.[1][3]

  • Heat Shock Protein 90 (Hsp90): Molecular docking simulations indicate a strong binding affinity of 5a8 to Hsp90.[3][4] Hsp90 is a crucial chaperone protein involved in the stress response and is essential for the virulence and drug resistance of C. albicans. Targeting Hsp90 could represent a novel antifungal strategy. The interaction is characterized by three main interactions, with the hydroxyl group of 5a8 playing a crucial role.[3]

The potential for 5a8 to act on multiple targets could explain its efficacy against fluconazole-resistant strains, which often have mutations in the ERG11 gene.

Experimental Protocols

The antifungal susceptibility data presented in this guide was obtained using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.[5][6][7] This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare RPMI-1640 Medium prep_drug Prepare Serial Dilutions of Antifungal Agents (5a8 & Fluconazole) prep_media->prep_drug prep_inoculum Prepare Standardized Inoculum of Candida albicans prep_media->prep_inoculum inoculate Inoculate Microtiter Plate Wells (Drugs + Inoculum) prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plates (e.g., 35°C for 24-48h) inoculate->incubate read_plate Read Plates Visually or Spectrophotometrically incubate->read_plate determine_mic Determine MIC80 (Lowest concentration with ≥80% growth inhibition) read_plate->determine_mic

Workflow of the Broth Microdilution Method.
Detailed Methodology: Broth Microdilution Assay

  • Preparation of Antifungal Agents: Stock solutions of 2-amino-4,5-diarylthiazole derivative 5a8 and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions are then made in RPMI-1640 medium to achieve the desired final concentrations for testing.

  • Inoculum Preparation: Candida albicans strains are cultured on an appropriate agar medium. A suspension of the yeast cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted in RPMI-1640 medium to the final inoculum concentration.

  • Microtiter Plate Assay: The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of the antifungal agent and the standardized fungal inoculum. Control wells, including a drug-free growth control and a sterility control (medium only), are also included.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., at 35°C for 24 to 48 hours).

  • Determination of MIC: Following incubation, the plates are examined to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For this study, the MIC80, the concentration that inhibits 80% of growth, was determined, often with the aid of a spectrophotometer to measure optical density.

Conclusion

The 2-amino-4,5-diarylthiazole derivative 5a8 demonstrates promising antifungal activity against Candida albicans, including strains that have developed resistance to fluconazole. Its potential multi-targeted mechanism of action, particularly its predicted interaction with Hsp90, suggests it may be a valuable lead compound for the development of new antifungal therapies. Further in-depth studies are warranted to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile. This comparative guide provides a foundational overview for researchers and drug development professionals interested in exploring novel antifungal agents to combat the growing challenge of drug-resistant fungal infections.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4,5-diphenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4,5-diphenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antifungal properties. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Insulin-like Growth Factor 1 Receptor (IGF1R) and c-Met.

Structure-Activity Relationship (SAR) for Anticancer Activity

The cytotoxic effects of these compounds are largely influenced by the nature and position of substituents on the phenyl rings at the C4 and C5 positions, as well as modifications to the 2-amino group.

Table 1: Comparative in vitro Cytotoxicity of 2-Amino-4-phenylthiazole Derivatives Against Various Cancer Cell Lines. [1][2]

Compound IDR (Substitution on 2-amino group)Cell LineIC50 (µM)
5a -COCH2ClA549>10
HeLa>10
HT29>10
Karpas299>10
5b -COCH2-morpholineA5492.26
HeLa1.09
HT292.01
Karpas2990.02
27 Ureido-substituted with morpholineHepG20.62 ± 0.34
Sorafenib (Standard)HepG21.62 ± 0.27

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that substitution at the 2-amino position is critical for anticancer activity. For instance, compound 5b , with a morpholine-containing acetyl group, exhibited potent cytotoxicity against a panel of cancer cell lines, particularly Karpas299 with an IC50 value of 0.02 µM.[2] Furthermore, a ureido-substituted derivative with a morpholine moiety (27 ) demonstrated superior activity against HepG2 cells compared to the standard drug Sorafenib.[1]

Targeted Signaling Pathways

The Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway is crucial for cell proliferation and survival.[3] Its aberrant activation is a hallmark of many cancers.[4] Certain this compound derivatives have been identified as potent inhibitors of IGF1R.[1]

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Activates PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole This compound Derivative Thiazole->IGF1R Inhibits

Caption: IGF1R signaling pathway and the inhibitory action of this compound derivatives.

The c-Met receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates signaling cascades that promote cell proliferation, motility, and invasion.[5][6] Dysregulation of the c-Met pathway is implicated in a wide variety of human cancers.[6]

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds RAS RAS cMet->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Invasion ERK->Proliferation Thiazole This compound Derivative Thiazole->cMet Inhibits

Caption: c-Met signaling pathway and the inhibitory action of this compound derivatives.

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

Select this compound derivatives have demonstrated potent activity against various fungal pathogens, including Candida albicans.[7] Their mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, particularly CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol biosynthesis.[8][9] Ergosterol is a vital component of the fungal cell membrane.

Structure-Activity Relationship (SAR) for Antifungal Activity

Substitutions on the phenyl rings and modifications at the 2-amino position significantly impact the antifungal potency.

Table 2: Comparative in vitro Anti-Candida albicans Activity of 2-Amino-4,5-diarylthiazole Derivatives. [7]

Compound IDR1 (at C4-phenyl)R2 (at C5-phenyl)R3 (at 2-amino)MIC80 (µM)
4a1 4-OCH34-OCH3-COCH3>64
4a8 4-OCH34-OCH3-CO(CH2)2COOH16
4b19 4-Cl4-Cl-CO(CH2)2COOH32
4b23 4-Cl4-Cl-CO-Cyclopropyl>64
5a8 4-OH4-OH-CO(CH2)2COOH9
Fluconazole (Standard)9

MIC80: The minimum inhibitory concentration required to inhibit the growth of 80% of microorganisms.

The data reveals that hydroxyl groups at the para-position of the phenyl rings (compound 5a8 ) and a carboxylic acid-containing substituent at the 2-amino position (compound 4a8 and 5a8 ) are favorable for anti-Candida activity. Notably, compound 5a8 exhibited activity comparable to the standard antifungal drug, fluconazole.[7]

Targeted Signaling Pathway

The inhibition of CYP51 by this compound derivatives disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane.[8][10]

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Thiazole This compound Derivative Thiazole->CYP51 Inhibits

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

In vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]

MTT_Assay_Workflow Start Start Step1 Seed cancer cells in 96-well plates Start->Step1 Step2 Treat cells with various concentrations of test compounds Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT solution to each well Step3->Step4 Step5 Incubate for 4 hours Step4->Step5 Step6 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Step5->Step6 Step7 Measure absorbance at 570 nm using a microplate reader Step6->Step7 End Calculate IC50 values Step7->End

Caption: General workflow for the MTT assay to determine the in vitro anticancer activity of test compounds.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.

In vitro Antifungal Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[13][14]

Broth_Microdilution_Workflow Start Start Step1 Prepare serial two-fold dilutions of test compounds in 96-well plates Start->Step1 Step2 Prepare a standardized fungal inoculum (e.g., Candida albicans) Step1->Step2 Step3 Add the fungal inoculum to each well Step2->Step3 Step4 Incubate plates at 35°C for 24-48 hours Step3->Step4 Step5 Visually or spectrophotometrically determine fungal growth Step4->Step5 End Determine MIC value Step5->End

Caption: General workflow for the broth microdilution method to determine the in vitro antifungal activity.

Detailed Protocol:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium.[7]

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[14]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For Candida species, the MIC endpoint is often read as the concentration that produces an 80% reduction in turbidity (MIC80) compared to the growth control.[7]

References

Navigating the Kinase Inhibition Landscape: A Comparative Guide to the Cross-Reactivity of 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While specific cross-reactivity data for 2-Amino-4,5-diphenylthiazole in kinase inhibitor assays is not extensively available in the public domain, this guide provides a comparative analysis of the broader 2-aminothiazole scaffold. This class of compounds has emerged as a significant template in the design of kinase inhibitors. By examining the performance of well-characterized derivatives, we can infer potential cross-reactivity profiles and guide future research.

The 2-aminothiazole core is a foundational structure for numerous potent kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2] The versatility of this scaffold allows for substitutions that can modulate potency and selectivity against various kinases. This guide will compare the kinase inhibition profiles of several key 2-aminothiazole derivatives to provide a comprehensive overview of their potential for both on-target efficacy and off-target effects.

Comparative Kinase Inhibition Profiles

To illustrate the cross-reactivity landscape of the 2-aminothiazole scaffold, the following tables summarize the inhibitory activity of representative compounds against a panel of kinases. It is important to note that assay conditions can vary between studies, and direct comparison of absolute IC50 values should be made with caution.

Table 1: Inhibitory Activity of Dasatinib and Other 2-Aminothiazole-Based Inhibitors Against Selected Kinases

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1< 11.20.37
ABL1 (T315I)> 1000> 10002.0
SRC< 11.25.4
LYN< 1< 10-
LCK< 1--
YES1< 1--
KIT5> 100013
PDGFRA16941
PDGFRB139-
VEGFR28-1.5
FGFR129-2
EGFR> 1000> 1000-
Data compiled from publicly available sources.[3] Conditions for each assay may vary. A hyphen (-) indicates that data was not available.

Table 2: Selectivity Profile of a 2-Aminothiazole Derivative (Compound 2) Against a Kinase Panel

KinaseResidual Activity (%) at 50 µM
CK2α0
EGFR26
EphA445
PIM146
Other 40 kinases>50
This table highlights the remarkable selectivity of a non-optimized 2-aminothiazole hit compound for CK2α, with only three other kinases showing a reduction in activity of more than 50% at a high concentration.[4]

Experimental Protocols

The following provides a detailed methodology for a common biochemical kinase assay used to determine inhibitor potency.

ADP-Glo™ Kinase Assay Protocol

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • Test compound (e.g., 2-aminothiazole derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup:

    • Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO control for uninhibited kinase activity.[3]

    • Prepare a reaction buffer containing the kinase and its specific substrate.

    • Add the kinase/substrate mixture to the wells.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a solution of ATP.[3]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[3]

  • Termination and ATP Depletion:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent.[3]

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[3]

  • Signal Generation and Detection:

    • Add Kinase Detection Reagent, which converts the ADP generated to ATP and then uses the new ATP to produce a luminescent signal via a luciferase reaction.[3]

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Kinase Inhibition and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay A Compound Dilution B Kinase & Substrate Addition A->B C ATP Addition (Reaction Start) B->C D Incubation C->D E Stop Reaction & Deplete ATP D->E F Signal Generation (Luminescence) E->F G Data Acquisition & Analysis F->G

Caption: Workflow of a typical in vitro kinase inhibition assay.

G cluster_pathway Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Oncogenic Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling pathway by a 2-aminothiazole-based inhibitor.

Conclusion

For researchers working with this compound or novel derivatives, it is crucial to perform comprehensive kinase panel screening to fully characterize their selectivity profile. The experimental protocols and comparative data presented in this guide offer a framework for these investigations, ultimately aiding in the development of more effective and safer kinase-targeted therapies.

References

Navigating the Nuances of Bioassays: A Comparative Guide to the Reproducibility of 2-Amino-4,5-diphenylthiazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently brings to light promising scaffolds, with the 2-aminothiazole core being a noteworthy example. Its derivatives, particularly 2-Amino-4,5-diphenylthiazole and related structures, have demonstrated a spectrum of biological activities, from anticancer to antifungal. However, the journey from a promising hit to a viable drug candidate is paved with rigorous validation, at the heart of which lies the principle of reproducibility. This guide provides a comparative analysis of the biological assays involving 2-aminothiazole derivatives, with a focus on the reproducibility of these methods, supported by experimental data and detailed protocols.

Unveiling the Biological Potential: A Comparative Data Summary

The biological efficacy of this compound and its analogs is typically quantified through metrics such as the half-maximal inhibitory concentration (IC50) for enzymatic and cellular assays, and the minimum inhibitory concentration (MIC) for antimicrobial assays. The following tables present a consolidated view of the reported activities of various 2-aminothiazole derivatives, providing a basis for comparing their performance and, indirectly, for assessing the consistency of results across different studies.

Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
2-Amino-4,5-diarylthiazole derivative 5a8 Candida albicans (Fluconazole-resistant)AntifungalMIC80 = 9[1]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide 6a K562 (Human Leukemia)Antiproliferative-[2]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide 6m K562 (Human Leukemia)Antiproliferative-[2]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide 6a DU145 (Prostate Cancer)Antiproliferative-[2]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide 6m DU145 (Prostate Cancer)Antiproliferative-[2]

Table 2: In Vitro Antifungal Activity of 2-Aminothiazole Derivatives

Compound/DerivativeFungal StrainAssay TypeMIC (µg/mL)Reference
2-amino-4-phenylthiazole derivatives Various bacteria and fungiAntimicrobial-[3]
2-Amino-4,5-diarylthiazole derivative 4a8 Candida albicansAntifungalModerate Activity[1]
2-phenylthiazole derivative B9 Various susceptible and resistant fungiAntifungalPotent/Moderate Activity[4]

It is important to note that direct comparisons of absolute IC50 or MIC values across different studies should be made with caution due to variations in experimental conditions. Factors such as cell line passage number, reagent sources, and specific protocol details can influence the outcome.

A Closer Look at the Bench: Detailed Experimental Protocols

Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for key assays used in the evaluation of 2-aminothiazole derivatives.

Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3/EUCAST)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum (e.g., Candida albicans)

  • Test compound (this compound derivative)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or inverted microscope

Procedure:

  • Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in the microtiter plate to achieve the desired final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Reproducibility: Studies on the inter-laboratory reproducibility of the EUCAST and CLSI broth microdilution methods have shown high levels of agreement, often exceeding 90% for common antifungal agents and yeast species. However, trailing growth and subjective endpoint determination can be sources of variability.

MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Reproducibility: The MTT assay is generally considered robust, but inter-laboratory variability can arise from differences in cell culture conditions, passage number, reagent quality, and data analysis methods.

Fluor de Lys® HDAC Activity Assay

This is a fluorometric assay for measuring the activity of histone deacetylases (HDACs).

Materials:

  • Fluor de Lys® HDAC substrate

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Test compound

  • Fluor de Lys® Developer

  • Assay buffer

  • Black 96-well microtiter plate

  • Fluorometric microplate reader

Procedure:

  • Reaction Setup: In the wells of the microplate, combine the assay buffer, HDAC enzyme, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the Fluor de Lys® substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the enzymatic reaction and initiate the development by adding the Fluor de Lys® Developer. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: The HDAC activity is proportional to the fluorescence signal. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Reproducibility: The reproducibility of IC50 values for HDAC inhibitors can be influenced by the specific HDAC isotype, substrate concentration, and incubation times. Careful standardization of these parameters is crucial for obtaining consistent results.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the inhibition of the fungal enzyme CYP51, a key enzyme in the ergosterol biosynthesis pathway.

Materials:

  • Recombinant fungal CYP51

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • Test compound

  • Reaction buffer

  • HPLC system for product analysis

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, CYP51, and NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Reaction Initiation: Start the reaction by adding the substrate, lanosterol.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane).

  • HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition of CYP51 activity for each concentration of the test compound and determine the IC50 value.

Visualizing the Science: Pathways and Workflows

Understanding the underlying mechanisms and the experimental process is crucial for interpreting and reproducing results. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Biological Evaluation cluster_data Data Analysis & Interpretation cluster_reproducibility Reproducibility Assessment synthesis Synthesis of 2-Amino-4,5- diphenylthiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antifungal Antifungal Susceptibility (Broth Microdilution) characterization->antifungal anticancer Antiproliferative Assay (MTT Assay) characterization->anticancer enzymatic Enzymatic Assays (HDAC, CYP51) characterization->enzymatic mic_ic50 Determination of MIC & IC50 Values antifungal->mic_ic50 anticancer->mic_ic50 enzymatic->mic_ic50 sar Structure-Activity Relationship (SAR) mic_ic50->sar inter_intra_assay Inter- and Intra-Assay Variability Analysis sar->inter_intra_assay

Experimental workflow for evaluating 2-aminothiazole derivatives.

Bcr_Abl_pathway bcr_abl Bcr-Abl (Constitutively Active Tyrosine Kinase) grb2 GRB2 bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 sos SOS grb2->sos ras RAS sos->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition stat5->proliferation stat5->apoptosis_inhibition

Simplified Bcr-Abl signaling pathway in CML.

HDAC_inhibition hdac Histone Deacetylase (HDAC) deacetylated_histone Deacetylated Histone (Condensed Chromatin) hdac->deacetylated_histone acetylated_histone Acetylated Histone acetylated_histone->hdac Deacetylation hdac_inhibitor HDAC Inhibitor (e.g., 2-aminothiazole derivative) hdac_inhibitor->hdac Inhibition hyperacetylation Histone Hyperacetylation (Relaxed Chromatin) hdac_inhibitor->hyperacetylation gene_expression Altered Gene Expression hyperacetylation->gene_expression apoptosis Apoptosis & Cell Cycle Arrest gene_expression->apoptosis

Mechanism of action of Histone Deacetylase (HDAC) inhibitors.

CYP51_inhibition lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Demethylation ergosterol_precursor Ergosterol Precursor cyp51->ergosterol_precursor ergosterol Ergosterol ergosterol_precursor->ergosterol Further steps cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane cyp51_inhibitor CYP51 Inhibitor (e.g., 2-aminothiazole derivative) cyp51_inhibitor->cyp51 Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway by CYP51 inhibitors.

References

In Vivo Anticancer Effects of 2-Amino-4,5-diphenylthiazole: A Review of Available Animal Model Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant scarcity of in vivo studies investigating the direct anticancer effects of 2-Amino-4,5-diphenylthiazole in animal models. While the broader class of 2-aminothiazole derivatives has attracted considerable attention in anticancer drug discovery, with numerous analogues demonstrating potent in vitro and in vivo activities, the specific compound this compound remains largely unevaluated in preclinical animal cancer models.

Our extensive search for in vivo validation of this compound's anticancer efficacy did not yield any studies presenting quantitative data on tumor growth inhibition, survival analysis, or specific dosage regimens in xenograft or other animal cancer models. The available literature primarily focuses on the synthesis of various 2-aminothiazole derivatives and their in vitro cytotoxicity against different cancer cell lines.

Interestingly, some retrieved studies point towards a contrasting biological activity for this compound. Research has explored its role in inducing polycystic kidney disease and its potential to enhance carcinogenesis in certain experimental settings, which is contrary to the anticipated anticancer effects.

Comparison with Structurally Related 2-Aminothiazole Derivatives

While direct in vivo data for this compound is lacking, it is pertinent to consider the demonstrated in vivo anticancer potential of structurally related compounds, which may offer a rationale for future investigations into this specific molecule. For instance, various substituted 2-amino-4-phenylthiazole and 2-(4-aminophenyl)benzothiazole derivatives have shown promising results in animal cancer models.

One notable example is the class of 2-(4-aminophenyl)benzothiazoles, which have demonstrated potent and selective antitumor properties both in vitro and in vivo. Prodrug strategies have been successfully employed for some of these derivatives to improve their pharmaceutical properties for in vivo administration, leading to significant retardation of breast and ovarian xenograft tumor growth in mice.

Experimental Protocols for In Vivo Anticancer Evaluation (General Framework)

For researchers planning to investigate the in vivo anticancer effects of this compound, a general experimental workflow can be outlined based on standard practices in preclinical oncology research.

Experimental Workflow for In Vivo Anticancer Efficacy Study

G cluster_0 Pre-study Preparation cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Compound Formulation C Cell Culture & Implantation A->C B Animal Acclimatization D Randomization & Grouping B->D C->D E Drug Administration D->E F Tumor Volume Measurement E->F G Body Weight Monitoring E->G H Tumor Excision & Weight F->H G->H I Histopathological Analysis H->I J Biomarker Analysis H->J

Caption: General workflow for in vivo anticancer efficacy studies.

Future Directions

The absence of in vivo anticancer data for this compound presents a clear research gap. Future studies should aim to:

  • Evaluate the in vivo efficacy of this compound in relevant cancer xenograft models.

  • Determine the maximum tolerated dose and optimal dosing schedule.

  • Investigate the pharmacokinetic and pharmacodynamic properties of the compound.

  • Elucidate the in vivo mechanism of action, including any effects on relevant signaling pathways.

Such studies would be crucial in determining whether this compound holds any therapeutic potential as an anticancer agent, especially in light of the promising activity of its structural analogues. Without such data, any claims regarding its in vivo anticancer effects remain speculative.

Confirming the Mechanism of Action of 2-Amino-4,5-diphenylthiazole Through Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases.[1][2] This guide provides a comparative framework for confirming the mechanism of action of 2-Amino-4,5-diphenylthiazole and its derivatives through robust target engagement studies. We will explore relevant experimental protocols, present comparative data for known inhibitors of identified targets, and visualize the underlying signaling pathways and experimental workflows.

While direct target engagement studies for the parent compound this compound are not extensively reported in publicly available literature, derivatives of this scaffold have been shown to target several key protein kinases involved in cancer progression. These include Insulin-like Growth Factor 1 Receptor (IGF1R), Aurora kinases, Casein Kinase 2 (CK2), Glycogen Synthase Kinase 3 beta (GSK3β), and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6] This guide will, therefore, focus on the methodologies to confirm the engagement of these targets by novel 2-aminothiazole derivatives and compare their potential efficacy against established inhibitors.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the inhibitory activities of various compounds targeting kinases potentially modulated by this compound derivatives. This data provides a benchmark for evaluating the potency of new chemical entities.

Table 1: Comparative IC50 Values for IGF1R Inhibitors

CompoundTarget KinaseIC50 (µM)Cell Line
Compound 27 (Ureido-substituted 4-phenylthiazole)IGF1R0.62 ± 0.34HepG2
SorafenibMulti-kinase1.62 ± 0.27HepG2
Crizotinibc-Met/ALK--

Data sourced from studies on ureido-substituted 4-phenylthiazole analogs.[3]

Table 2: Comparative IC50 Values for Aurora Kinase, CK2, and GSK3β Inhibitors

CompoundTarget Kinase(s)IC50 (µM)Notes
Compound 31 (4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivative)Aurora A/B-Strong blocker of both enzymes
Compound 34 (Aryl 2-aminothiazole derivative)CK2, GSK3β1.9 ± 0.05 (CK2)0.67 ± 0.27 (GSK3β)Dual kinase inhibitor
Compound 1g (Tetrahydrobenzo[d]thiazole derivative)CK2, GSK3β1.9 (CK2)0.67 (GSK3β)Dual kinase inhibitor

Data compiled from reviews and studies on various thiazole derivatives.[4][5]

Table 3: Comparative Antiproliferative Activity of 2-Amino-4-phenylthiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 5bHT292.01
Dasatinib (BMS-354825)Pan-Src inhibitorNanomolar to subnanomolar potency

Data from studies on substituted 2-amino-4-phenylthiazole derivatives and the known drug Dasatinib.[1][7]

Experimental Protocols

To validate the direct interaction between a this compound derivative and its putative target, several biophysical and cell-based assays can be employed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.[8] It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK 293T, or a cancer cell line overexpressing the target kinase) to 80-90% confluency.[9] Treat the cells with the this compound derivative or a vehicle control for a predetermined time.

  • Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling.[9]

  • Protein Extraction: Lyse the cells to release proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other quantitative methods like ELISA or mass spectrometry.[10][11] A shift in the melting curve in the presence of the compound indicates target engagement.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., IGF1R, Aurora A), a substrate peptide, and ATP.

  • Compound Incubation: Add varying concentrations of the this compound derivative to the reaction mixture and incubate.

  • Kinase Reaction Initiation and Termination: Start the kinase reaction by adding ATP. After a specific incubation period, stop the reaction.

  • Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or antibody-based detection (e.g., ELISA).

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) between a ligand and its target.

Protocol:

  • Immobilization of Target Protein: Covalently immobilize the purified target kinase onto a sensor chip.

  • Analyte Injection: Flow a solution containing the this compound derivative over the sensor surface.

  • Measurement of Binding: Monitor the change in the refractive index near the sensor surface as the compound binds to the immobilized protein. This change is proportional to the mass of the bound analyte.

  • Kinetic Analysis: After the association phase, flow a buffer without the compound over the chip to measure the dissociation. Analyze the resulting sensorgram to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the target engagement studies of this compound derivatives.

G cluster_0 Upstream Signaling cluster_1 Signaling Cascade cluster_2 Cellular Response GrowthFactor Growth Factor (e.g., IGF) IGF1R IGF1R GrowthFactor->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Thiazole 2-Amino-4,5- diphenylthiazole Derivative Thiazole->IGF1R

Caption: IGF1R signaling pathway and the inhibitory action of a 2-aminothiazole derivative.

G start Start: Cell Culture treatment Treat cells with Thiazole Derivative or Vehicle start->treatment heat Apply Heat Gradient treatment->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation: Separate Soluble & Aggregated Proteins lysis->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify end End: Determine Thermal Shift quantify->end

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

G cluster_0 Target Engagement Assays cluster_1 Biological Readout CETSA CETSA (Cell-based) Confirmation Confirmation of Mechanism of Action CETSA->Confirmation Direct target binding in cells KinaseAssay Kinase Inhibition Assay (In Vitro) KinaseAssay->Confirmation Direct enzyme inhibition SPR SPR (Biophysical) SPR->Confirmation Binding kinetics PhenotypicAssay Phenotypic Assays (e.g., Proliferation, Apoptosis) Confirmation->PhenotypicAssay Links target to cellular effect

Caption: Logical relationship between target engagement assays and confirming the mechanism of action.

References

"comparing the antimicrobial spectrum of different 2-aminothiazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Spectrum of 2-Aminothiazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. This has spurred the search for novel antimicrobial agents with diverse mechanisms of action. Among the numerous heterocyclic compounds explored, 2-aminothiazole derivatives have garnered considerable attention due to their broad-spectrum antimicrobial activity.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various 2-aminothiazole derivatives, supported by experimental data from several key studies.

Data Presentation: Antimicrobial Activity of 2-Aminothiazole Derivatives

The antimicrobial efficacy of various 2-aminothiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency. The following tables summarize the MIC values for several series of 2-aminothiazole derivatives.

Table 1: Antibacterial Activity of 2-Aminothiazole-4-carboxylate Schiff Bases [3][4][5]

CompoundStaphylococcus epidermidis (MDR) MIC (µg/mL)Staphylococcus aureus (MDR) MIC (µg/mL)Escherichia coli (MDR) MIC (µg/mL)Pseudomonas aeruginosa (MDR) MIC (µg/mL)
2a 250>1000>1000375
2b 250>1000>1000375
2d >1000250375>1000
2g >1000250375>1000

*MDR: Multi-drug resistant

Table 2: Antifungal Activity of 2-Aminothiazole-4-carboxylate Schiff Bases [3][4]

CompoundCandida albicans (ATCC 60387) Zone of Inhibition (mm)Candida glabrata (ATCC 62934) Zone of Inhibition (mm)
2a 20.0-
2b -21.0
Nystatin (Ref.) 19.319.1

Table 3: Antimicrobial Activity of Functionally Substituted 2-Aminothiazoles [6][7]

This study evaluated nine derivatives against eight bacterial and eight fungal strains. Compound 8 was identified as the most potent antibacterial agent, while compound 1 exhibited the best antifungal activity, with activities reportedly better than the reference drugs ampicillin, streptomycin, ketoconazole, and bifonazole.[6][7] The most sensitive bacterium was Enterobacter cloacae, and the most resistant was Listeria monocytogenes. Among the fungi, Trichoderma viride was the most sensitive, and Aspergillus fumigatus was the most resistant.[6]

Table 4: Antimicrobial Activity of N-Thiazolylcarboxamides [8]

A series of N-oxazolyl- and N-thiazolylcarboxamides were investigated. In general, the oxazole-containing compounds demonstrated higher activity against mycobacteria, with the best MIC against Mycobacterium tuberculosis H37Ra being 3.13 µg/mL.[8]

Table 5: Antimicrobial Activity of 2-Substituted Aminothiazoles [9]

CompoundS. aureus (Zone of Inhibition, mm)S. epidermidis (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)K. pneumoniae (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)
SMB-1 Comparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to AmpicillinGood vs. Miconazole NitrateComparable to Miconazole Nitrate
SMB-2 Comparable to AmpicillinComparable to AmpicillinComparable to Ampicillin---
SMB-6 Comparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to AmpicillinGood vs. Miconazole Nitrate-
SMB-6a --Comparable to Ampicillin---

*Activity was determined at a concentration of 2 mg/mL.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the comparative data. The most common techniques are the broth microdilution method and the agar diffusion method (cup-plate or disk diffusion).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance and is a quantitative technique.[10]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified turbidity, corresponding to a known concentration of microorganisms.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Diffusion Method (Cup-Plate or Disk Diffusion)

This method is a qualitative or semi-quantitative technique to assess antimicrobial activity.[11][12]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud-Dextrose Agar for fungi) is poured into petri dishes and allowed to solidify.[11]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Substance:

    • Cup-Plate Method: Wells or "cups" are made in the agar, and a specific volume of the test compound solution is added to each well.[11]

    • Disk Diffusion Method: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the cup or disk where microbial growth is absent) in millimeters.

Mandatory Visualization

Below are diagrams illustrating the general workflow for determining antimicrobial susceptibility and a logical relationship for structure-activity relationship (SAR) considerations.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results Strain Microbial Strain Culture Culture Growth Strain->Culture Inoculum Standardized Inoculum Culture->Inoculum Plate Microtiter Plate (Broth Dilution) or Agar Plate Inoculum->Plate Inoculation Compound 2-Aminothiazole Derivative Solution Compound->Plate Application Incubation Incubation Plate->Incubation MIC Determine MIC Incubation->MIC For Broth Dilution Zone Measure Zone of Inhibition Incubation->Zone For Agar Diffusion

Caption: General workflow for antimicrobial susceptibility testing.

SAR_Logic cluster_substituents Substitutions Core 2-Aminothiazole Core R1 Substituent at C2 (Amino group) Core->R1 R2 Substituent at C4 Core->R2 R3 Substituent at C5 Core->R3 Activity Antimicrobial Spectrum (Gram+, Gram-, Fungi) R1->Activity Modifies Activity R2->Activity Influences Potency R3->Activity Affects Spectrum

Caption: Structure-Activity Relationship (SAR) considerations.

References

The Selectivity of 2-Amino-4,5-diphenylthiazole Derivatives: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. A critical parameter in the development of any new anticancer agent is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. This guide provides a comprehensive evaluation of the selectivity of 2-Amino-4,5-diphenylthiazole and its derivatives against cancer versus normal cells, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro Cytotoxicity and Selectivity Index

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 2-aminothiazole derivatives against a panel of human cancer cell lines and normal cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell), is a key indicator of a compound's therapeutic window. A higher SI value indicates greater selectivity for cancer cells.

Compound/DerivativeCancer Cell LineTypeIC50 (µM)Normal Cell LineTypeIC50 (µM)Selectivity Index (SI)Reference
Paeonol-2-aminothiazole-phenylsulfonyl derivative (13c)AGSGastric Adenocarcinoma4.0BALB/3T3Mouse Fibroblast>100>25.0[1]
Paeonol-2-aminothiazole-phenylsulfonyl derivative (13c)HT-29Colorectal Adenocarcinoma4.4BALB/3T3Mouse Fibroblast>100>22.7[1]
Paeonol-2-aminothiazole-phenylsulfonyl derivative (13d)AGSGastric Adenocarcinoma7.2BALB/3T3Mouse Fibroblast>100>13.9[1]
2-Aminobenzothiazole derivative (13)HCT116Colon Carcinoma6.43PBMCsHuman Peripheral Blood Mononuclear Cells>300>46.6
2-Aminobenzothiazole derivative (23)HT-29Colon Carcinoma-HEK-293THuman Embryonic KidneyMarginal cytotoxicity-[2]
Thiazole derivative (46b)A549Lung Carcinoma0.16WI-38Human Lung Fibroblast-Less toxic to normal cells[3]
Thiazole derivative (46b)HepG2Liver Hepatocellular Carcinoma0.13WI-38Human Lung Fibroblast-Less toxic to normal cells[3]
Imidazo[2,1-b]thiazole derivative (70)HepG2Liver Hepatocellular Carcinoma-VEROMonkey Kidney-Good SI[4]
Triterpenoid thiazole derivative (2c)SiHaCervical Cancer-VEROMonkey Kidney-~25 times more selective than parent compound[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways targeted by 2-aminothiazole derivatives and a general experimental workflow for evaluating their anticancer activity.

G cluster_workflow Experimental Workflow for Anticancer Evaluation start Synthesized 2-Aminothiazole Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity selectivity Selectivity Evaluation (Cancer vs. Normal Cells) cytotoxicity->selectivity mechanism Mechanism of Action Studies selectivity->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle pathway Signaling Pathway Analysis mechanism->pathway end Lead Compound Identification apoptosis->end cell_cycle->end pathway->end

Caption: General experimental workflow for evaluating the anticancer properties of 2-aminothiazole derivatives.

G cluster_hec1_nek2 Targeting the Hec1/Nek2 Mitotic Pathway aminothiazole 2-Aminothiazole Derivatives (e.g., INH1) hec1 Hec1 aminothiazole->hec1 Binds to interaction Hec1/Nek2 Interaction aminothiazole->interaction Disrupts hec1->interaction nek2 Nek2 Kinase nek2->interaction misalignment Chromosome Misalignment interaction->misalignment Leads to death Cell Death (Apoptosis) misalignment->death G cluster_vegfr2 Inhibition of VEGFR-2 Signaling Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds & Activates pi3k PI3K vegfr2->pi3k plc PLCγ vegfr2->plc aminothiazole 2-Aminothiazole Derivatives aminothiazole->vegfr2 Inhibits akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation erk ERK plc->erk erk->proliferation migration Cell Migration erk->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-4,5-diphenylthiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4,5-diphenylthiazole, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is crucial for minimizing risks and aligning with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1][2][3] Understanding its specific dangers is the first step in safe handling and disposal.

Hazard Identification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][2][3]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Respiratory Protection: An approved dust mask (such as a type N95) or respirator is necessary to prevent the inhalation of dust or fumes.

  • Hand Protection: Wear suitable chemical-resistant gloves.[1]

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.[1]

  • Skin and Body Protection: A laboratory coat or other appropriate protective clothing should be worn to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.[1] Do not dispose of this material in standard laboratory trash or down the drain.[4][5]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed container.

    • The container should be suitable for hazardous chemical waste and kept closed when not in use.

  • Waste Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated area.[1]

    • The storage area should be secure and accessible only to authorized personnel.

    • Ensure the waste is stored away from incompatible materials, such as oxidizing agents.[6]

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.[5]

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, contain the spill to prevent it from spreading.

    • Sweep up the solid material and place it into the designated hazardous waste container.[6] Avoid creating dust.[4]

    • Clean the spill area thoroughly.

  • Arranging for Disposal:

    • Dispose of the contents and container through an approved and licensed waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with the Safety Data Sheet (SDS) for this compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound start Start: Have 2-Amino-4,5- diphenylthiazole Waste? collect_waste Collect in a Labeled, Sealed Container start->collect_waste store_waste Store in a Designated, Secure Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs spill Spill Occurs store_waste->spill provide_sds Provide Safety Data Sheet (SDS) to EHS contact_ehs->provide_sds ehs_disposal EHS Manages Professional Disposal provide_sds->ehs_disposal end End: Safe and Compliant Disposal ehs_disposal->end evacuate Evacuate Area spill->evacuate wear_ppe Wear Full PPE evacuate->wear_ppe contain_spill Contain and Clean Up Spill (Avoid Dust) wear_ppe->contain_spill contain_spill->collect_waste

References

Essential Safety and Operational Guide for 2-Amino-4,5-diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling of 2-Amino-4,5-diphenylthiazole. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling, use, and disposal of this substance by researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided herein is based on the safety profiles of structurally related compounds, including other aminothiazole derivatives. This compound should be handled with caution and treated as potentially hazardous. This information is designed to supplement, not replace, institutional safety protocols and professional judgment.

Potential Hazards: Based on data from related chemical structures, this compound should be considered as potentially causing the following:

  • Skin Irritation: May cause redness and discomfort upon contact with skin.[1][2]

  • Serious Eye Damage/Irritation: May cause significant eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant or European Standard EN166.[3]Protects against splashes and airborne particles.[6]
Face ShieldWorn over safety goggles.Recommended for large quantities or when there is a significant risk of splashing.[6][7]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice.[6][7]Provides protection against incidental contact.[3][6]
Body Protection Laboratory CoatLong-sleeved.Protects skin and personal clothing from contamination.[3][6]
Respiratory Protection N95 or equivalent respiratorNIOSH-approved.Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6][8]

Experimental Workflow: Safe Handling Procedure

Adherence to proper handling protocols is essential for maintaining a safe laboratory environment.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_spill 4. Emergency prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling Complete work spill Spill/Exposure handling->spill Accident a Don PPE b Work in fume hood a->b c Minimize dust/aerosol d Avoid skin/eye contact c->d e Decontaminate surfaces f Dispose of waste e->f g Remove PPE & wash hands f->g h Evacuate area i Follow emergency plan h->i

Caption: Workflow for handling this compound.

Detailed Methodologies:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][9]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[1][3]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][4][5] Contaminated clothing should be removed immediately and washed before reuse.[3]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.

start Waste Generation waste_type Determine Waste Type start->waste_type solid_waste Contaminated Solids (PPE, paper towels) waste_type->solid_waste Solid liquid_waste Unused/Contaminated Solutions waste_type->liquid_waste Liquid disposal_solid Seal in Labeled Waste Container solid_waste->disposal_solid disposal_liquid Collect in Labeled Waste Container liquid_waste->disposal_liquid final_disposal Dispose via Licensed Waste Disposal Company disposal_solid->final_disposal disposal_liquid->final_disposal

Caption: Logical relationship for the disposal of this compound waste.

Disposal Procedures:

  • Waste Collection: Collect waste in designated, properly labeled, and sealed containers.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant.[4][5] Do not allow the product to enter drains.[9]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and containers, should be treated as hazardous waste and disposed of accordingly.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical assistance.[3][4]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.